molecular formula C20H16O7 B562665 5,7-Diacetoxy-8-methoxyflavone CAS No. 23246-80-2

5,7-Diacetoxy-8-methoxyflavone

カタログ番号: B562665
CAS番号: 23246-80-2
分子量: 368.3 g/mol
InChIキー: MPPVJYIDQFOAJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Diacetoxy-8-methoxyflavone is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPVJYIDQFOAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745399
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-80-2
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative that has been identified as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1][2] While comprehensive research on this specific compound is limited, its structural similarity to other well-studied methoxyflavones, such as 5,7-dimethoxyflavone, allows for informed inferences regarding its potential mechanisms of action. This technical guide synthesizes the available information on this compound and its close structural analog, 5,7-dimethoxyflavone, to provide a detailed overview of its likely biological activities. The primary established mechanism is the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels and subsequent activation of downstream signaling pathways. Drawing parallels from 5,7-dimethoxyflavone, this guide will also explore potential anti-inflammatory, neuroprotective, and anticancer effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.

Core Mechanism of Action: Inhibition of cAMP Phosphodiesterase

The principal established mechanism of action for this compound is the inhibition of cAMP phosphodiesterase.[1][2] Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, modulating a wide array of cellular functions.

The general signaling pathway initiated by the inhibition of cAMP phosphodiesterase is depicted below:

PDE_Inhibition_Pathway cluster_cAMP This compound This compound PDE cAMP Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates 5'-AMP 5'-AMP cAMP->5'-AMP PDE Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Target Proteins ATP ATP ATP->cAMP Adenylate Cyclase

Figure 1: cAMP Phosphodiesterase Inhibition Pathway. Max Width: 760px.

Inferred Mechanisms of Action Based on the Structural Analog 5,7-Dimethoxyflavone

Due to the limited specific data on this compound, this section explores the well-documented biological activities of its close structural analog, 5,7-dimethoxyflavone. It is hypothesized that the diacetoxy groups of this compound may undergo hydrolysis in vivo, yielding 5,7-dihydroxy-8-methoxyflavone, which shares key structural motifs with 5,7-dimethoxyflavone. The following subsections detail the potential anti-inflammatory, neuroprotective, and anticancer mechanisms.

Anti-Inflammatory Activity

5,7-Dimethoxyflavone has demonstrated significant anti-inflammatory properties. Its proposed mechanism involves the modulation of key inflammatory pathways.

  • Experimental Workflow for Assessing Anti-Inflammatory Activity:

Anti_Inflammatory_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Macrophages Macrophage Cell Line (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Compound Treatment with 5,7-Dimethoxyflavone LPS->Compound NO_Measurement Nitric Oxide (NO) Measurement Compound->NO_Measurement Cytokine_Analysis Cytokine Analysis (e.g., TNF-α, IL-6) Compound->Cytokine_Analysis Western_Blot Western Blot for iNOS, COX-2 Compound->Western_Blot Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in rats) Compound_Admin Oral Administration of 5,7-Dimethoxyflavone Animal_Model->Compound_Admin Edema_Measurement Measurement of Paw Edema Compound_Admin->Edema_Measurement Histology Histological Analysis Edema_Measurement->Histology

Figure 2: Workflow for Anti-Inflammatory Activity Assessment. Max Width: 760px.
  • Quantitative Data on Anti-Inflammatory Effects of 5,7-Dimethoxyflavone:

ParameterModelEffect of 5,7-DimethoxyflavoneReference
Inhibition of NO Production LPS-stimulated RAW 264.7 macrophagesDose-dependent reduction[Inferred from general flavonoid studies]
Pro-inflammatory Cytokines LPS-stimulated RAW 264.7 macrophagesReduction in TNF-α and IL-6[Inferred from general flavonoid studies]
Paw Edema Carrageenan-induced rat paw edemaComparable effect to aspirin[1]
Prostaglandin Biosynthesis Rat pleurisy modelMarked inhibition[1]
Neuroprotective Effects

In silico and in vivo studies on 5,7-dimethoxyflavone suggest potential neuroprotective activities, which may be relevant to neurodegenerative diseases like Alzheimer's.

  • Proposed Neuroprotective Signaling Pathway:

Neuroprotective_Pathway DMF 5,7-Dimethoxyflavone Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DMF->Pro_inflammatory Reduces Abeta Amyloid-β (Aβ) Levels DMF->Abeta Reduces BDNF Brain-Derived Neurotrophic Factor (BDNF) DMF->BDNF Increases Neurotransmission Neurotransmitter Receptor Expression (e.g., GABRA1, 5-HT2A) DMF->Neurotransmission Increases Neuroinflammation Neuroinflammation (LPS-induced) Neuroinflammation->Pro_inflammatory Induces Neuroinflammation->Abeta Induces Cognitive Improved Cognitive Function Pro_inflammatory->Cognitive Impairs Abeta->Cognitive Impairs BDNF->Cognitive Neurotransmission->Cognitive

Figure 3: Proposed Neuroprotective Signaling of 5,7-Dimethoxyflavone. Max Width: 760px.
  • Summary of In Vivo Neuroprotective Effects of 5,7-Dimethoxyflavone:

Animal ModelDosageOutcomeReference
LPS-induced memory-impaired mice10, 20, 40 mg/kgReduced Aβ, IL-1β, IL-6, and TNF-α levels; Increased BDNF levels[Inferred from recent studies]
Upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C[Inferred from recent studies]
Anticancer Activity

5,7-Dimethoxyflavone has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, particularly in liver cancer.

  • Anticancer Mechanism of 5,7-Dimethoxyflavone in HepG2 Cells:

Anticancer_Mechanism DMF 5,7-Dimethoxyflavone HepG2 HepG2 Liver Cancer Cells DMF->HepG2 ROS Reactive Oxygen Species (ROS) Generation HepG2->ROS Induces Cell_Cycle Cell Cycle Arrest (G2/M phase) HepG2->Cell_Cycle MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Cell_Cycle->Apoptosis

Figure 4: Anticancer Mechanism of 5,7-Dimethoxyflavone. Max Width: 760px.
  • Quantitative Data on the Anticancer Effects of 5,7-Dimethoxyflavone:

Cell LineParameterValueReference
HepG2 (Liver Cancer)IC50~25 µM[Inferred from published data]

Experimental Protocols

This section provides an overview of the methodologies that would be employed to investigate the mechanisms of action of this compound, based on standard practices for similar compounds.

cAMP Phosphodiesterase Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against cAMP phosphodiesterase.

  • Principle: The assay measures the amount of 5'-AMP produced from the hydrolysis of cAMP by PDE.

  • Procedure:

    • Prepare a reaction mixture containing a known amount of purified PDE enzyme, a buffer solution (e.g., Tris-HCl), MgCl2, and the substrate, [3H]-cAMP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time.

    • Stop the reaction by adding a stopping solution (e.g., containing a snake venom nucleotidase) to convert the [3H]-5'-AMP to [3H]-adenosine.

    • Separate the unreacted [3H]-cAMP from the [3H]-adenosine using ion-exchange chromatography.

    • Quantify the amount of [3H]-adenosine using liquid scintillation counting.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Cell Viability and Apoptosis Assays (for Anticancer Activity)
  • Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • MTT Assay for Cell Viability:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound is a flavone with confirmed inhibitory activity against cAMP phosphodiesterase. While direct and extensive research on this specific compound is currently limited, the well-documented anti-inflammatory, neuroprotective, and anticancer properties of its close structural analog, 5,7-dimethoxyflavone, provide a strong rationale for further investigation.

Future research should focus on:

  • Determining the IC50 values of this compound and its potential metabolites against a panel of PDE isoforms to understand its selectivity.

  • Conducting in vitro and in vivo studies to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer activities.

  • Elucidating the specific signaling pathways modulated by this compound in various disease models.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

This technical guide provides a comprehensive overview based on the current scientific landscape and serves as a roadmap for future research into the promising therapeutic applications of this compound.

References

Chemical structure and properties of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative found in plant species of the Scutellaria genus. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Properties

This compound, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid characterized by a C6-C3-C6 backbone.[1] The core structure consists of a chromen-4-one ring system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. The compound presents as a crystalline solid.[1] While a specific melting point has not been definitively reported in the available literature, its crystalline nature suggests a distinct melting temperature. Information on its solubility in various organic solvents is not extensively documented, which is a critical consideration for experimental design and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₆O₇[1]
Molecular Weight 368.34 g/mol [1]
CAS Number 23246-80-2[1]
Appearance Crystalline Solid[1]
XLogP3-AA 2.7[1]
Topological Polar Surface Area 88.1 Ų[1]
Rotatable Bond Count 6[1]
Hydrogen Bond Acceptor Count 7[1]
Spectral Data

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[2] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. By inhibiting the degradation of cAMP, this compound can potentiate the signaling pathways mediated by this crucial second messenger.

Inhibition of cAMP Phosphodiesterase

The specific isoform(s) of phosphodiesterase that this compound targets and its potency (e.g., IC₅₀ value) have not been reported in the reviewed literature. This information is critical for understanding its therapeutic potential and for designing further studies.

cAMP Signaling Pathway

The inhibition of cAMP phosphodiesterase by this compound leads to an accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of a multitude of substrate proteins, thereby modulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. A simplified diagram of this signaling pathway is presented below.

camp_signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase Adenylyl Cyclase->cAMP Cellular Responses Cellular Responses (Gene expression, etc.) PKA->Cellular Responses Phosphorylates Targets

Caption: Simplified cAMP signaling pathway inhibited by this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not currently available in the public domain. The following sections outline general methodologies that can be adapted for these purposes based on standard practices for flavonoid chemistry and pharmacology.

Synthesis

A plausible synthetic route to this compound would likely start from the corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin). The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base such as pyridine or a milder catalyst like sodium acetate.

General Acetylation Protocol:

  • Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalyst).

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.

synthesis_workflow cluster_0 Synthesis Workflow start 5,7-Dihydroxy-8-methoxyflavone process1 Dissolve in Pyridine start->process1 process2 Add Acetic Anhydride process1->process2 process3 Reaction & Monitoring (TLC) process2->process3 process4 Precipitation in Ice-Water process3->process4 process5 Filtration & Washing process4->process5 process6 Purification (Recrystallization/ Column Chromatography) process5->process6 end This compound process6->end

Caption: General workflow for the synthesis of this compound.

Isolation from Natural Sources

This compound is a natural product found in plants of the Scutellaria genus.[2] A general procedure for its isolation would involve the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves and stems of Scutellaria) is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanol fractions.

  • Chromatographic Purification: The flavonoid-rich fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the individual compounds.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Phosphodiesterase Inhibition Assay

To quantify the inhibitory activity of this compound against cAMP phosphodiesterase, a standard in vitro enzyme assay can be employed.

General Assay Protocol:

  • Recombinant human phosphodiesterase enzyme is incubated with the substrate, cAMP, in a suitable assay buffer.

  • The reaction is initiated by the addition of the enzyme.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The amount of cAMP remaining or the amount of product (AMP) formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

  • To determine the IC₅₀ value, the assay is performed with a range of concentrations of this compound. The concentration of the compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling pathway is beneficial. However, significant research is still required to fully characterize its pharmacological profile. Key areas for future investigation include:

  • Determination of specific physical properties: A definitive melting point and solubility in a range of solvents are needed for practical laboratory use and formulation.

  • Comprehensive spectral analysis: Full characterization by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is essential for unambiguous identification.

  • Elucidation of the specific PDE isoform(s) inhibited and determination of IC₅₀ values: This is crucial for understanding its potency and selectivity.

  • In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases is a necessary next step in the drug development process.

This technical guide provides a foundation for further research into the chemical and biological properties of this compound. The information presented herein should aid researchers in designing and conducting experiments to further explore the therapeutic potential of this interesting natural product.

References

An In-depth Technical Guide to Methoxyflavones in Scutellaria Species

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Pivoted Focus: Initial research on 5,7-Diacetoxy-8-methoxyflavone in Scutellaria species yielded limited specific data. To provide a comprehensive and data-rich technical guide, the focus of this document has been broadened to include prominent and well-researched methoxyflavones found within the Scutellaria genus. This guide summarizes the current scientific understanding of these compounds for researchers, scientists, and drug development professionals.

Introduction to Methoxyflavones in Scutellaria

The genus Scutellaria, commonly known as skullcaps, is a rich source of various flavonoids, including a significant number of methoxyflavones. These compounds are characterized by the presence of one or more methoxy groups (-OCH₃) on the basic flavonoid skeleton. The position and number of these methoxy groups contribute to the diversity of their biological activities. This guide focuses on three well-characterized methoxyflavones found in Scutellaria species: Wogonin, Scutellarein, and Oroxylin A. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects.

Quantitative Data of Key Methoxyflavones in Scutellaria Species

The concentration of methoxyflavones can vary significantly between different Scutellaria species and even between different parts of the same plant. Environmental factors and cultivation conditions can also influence their content. The following table summarizes the quantitative data for Wogonin, Scutellarein, and Oroxylin A in various Scutellaria species as reported in the literature.

FlavonoidScutellaria SpeciesPlant PartConcentrationReference
Wogonin S. baicalensisRoot0.08 - 1.61 mg/mL (in commercial tinctures)[1]
S. baicalensisRootNot specified, but a major flavonoid[2]
S. laterifloraAerial Parts0 - 0.16 mg/mL (in commercial tinctures)[1]
Scutellarein S. baicalensisRootQuantified, but specific values not provided in abstract[3]
S. laterifloraNot specifiedPresent[4]
S. barbataNot specifiedPresent[4]
Oroxylin A S. baicalensisRootQuantified, but specific values not provided in abstract[3]
S. laterifloraNot specifiedPresent[5]

Experimental Protocols

Extraction and Isolation of Methoxyflavones from Scutellaria

A general workflow for the extraction and isolation of methoxyflavones from Scutellaria plant material is outlined below. The specific conditions may need to be optimized depending on the target compound and the plant matrix.

Diagram of a General Experimental Workflow for Flavonoid Isolation

experimental_workflow plant_material Dried and Powdered Scutellaria Plant Material extraction Extraction (e.g., Ultrasound-assisted with 70% Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract fractionation Fractionation (e.g., Column Chromatography with Macroporous Resin or Silica Gel) crude_extract->fractionation fractions Eluted Fractions fractionation->fractions purification Purification (e.g., Preparative HPLC) fractions->purification pure_compound Isolated Methoxyflavone purification->pure_compound identification Structural Identification (e.g., NMR, MS) pure_compound->identification

Caption: General workflow for extraction and isolation of methoxyflavones.

Detailed Methodologies:

  • Plant Material Preparation: The plant material (e.g., roots of S. baicalensis) is dried, finely powdered, and passed through a sieve to ensure uniformity.

  • Extraction:

    • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency. A typical protocol involves suspending the powdered plant material in a solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:100 g/mL). The mixture is then subjected to ultrasonication for a defined period (e.g., 23 minutes) and temperature (e.g., 52°C)[6][7].

    • Reflux Extraction: A more traditional method where the plant material is boiled in a solvent (e.g., 70% ethanol) for a set duration (e.g., 2 hours).

  • Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography using stationary phases like silica gel or macroporous resins. A gradient elution with different solvent systems (e.g., chloroform-methanol) is used to separate the flavonoids.

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic or phosphoric acid to improve peak shape)[1][3][8].

Quantification of Methoxyflavones

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the standard method for the quantification of flavonoids.

HPLC Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically used[8].

  • Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water containing 0.1% phosphoric acid[8][9]. The gradient program is optimized to achieve good separation of the target analytes.

  • Detection: UV detection is often set at a wavelength of 280 nm, where many flavonoids exhibit strong absorbance[3][8][9].

  • Quantification: Quantification is performed by creating a calibration curve using certified reference standards of the target methoxyflavones. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration[3][9].

Biological Activities and Signaling Pathways

The methoxyflavones from Scutellaria exert their biological effects through various molecular mechanisms and by modulating key signaling pathways.

Wogonin

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a well-studied O-methylated flavone with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[2][10].

Signaling Pathways Modulated by Wogonin:

  • Apoptosis Induction in Cancer Cells: Wogonin has been shown to induce apoptosis in various cancer cell lines. One of the key pathways involved is the TRAIL (TNF-related apoptosis-inducing ligand)-driven apoptotic pathway [10].

  • Anti-inflammatory Effects: Wogonin exerts anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It can also modulate the p38 MAPK (mitogen-activated protein kinases) pathway [11].

  • Metabolic Regulation: Recent studies have shown that wogonin can induce the expression of Fibroblast Growth Factor 21 (FGF21) through the ATF4 (Activating Transcription Factor 4) signaling pathway in hepatocytes[12].

  • Inhibition of Cancer Cell Proliferation: Wogonin can inhibit the proliferation of pulmonary arterial smooth muscle cells by regulating the HIF-1 (hypoxia-inducible factor-1)/NOX4 (NADPH oxidase 4) pathway [13].

wogonin_pathway Wogonin Wogonin ATF4 ATF4 (Activating Transcription Factor 4) Wogonin->ATF4 Induces FGF21_promoter FGF21 Gene Promoter ATF4->FGF21_promoter Binds to FGF21_expression Increased FGF21 Expression FGF21_promoter->FGF21_expression Activates Metabolic_effects Beneficial Metabolic Effects FGF21_expression->Metabolic_effects

Caption: Scutellarein inhibits the NF-κB pathway by targeting Src kinase.

Oroxylin A

Oroxylin A (5,7-dihydroxy-6-methoxyflavone) is a flavone found in S. baicalensis and S. lateriflora that exhibits neuroprotective and anticancer activities.[5][14][15]

Signaling Pathways and Mechanisms of Oroxylin A:

  • Neuroprotection: Oroxylin A acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA-A receptor.[5] It has been shown to improve memory consolidation by increasing the levels of brain-derived neurotrophic factor (BDNF).[5]

  • Anticancer Effects: It can inactivate the NF-κB signaling pathway in breast cancer cells.[16] It also has the potential to regulate MAPK and Nrf2 pathways.[17]

Conclusion

The Scutellaria genus is a valuable source of diverse methoxyflavones with significant therapeutic potential. Wogonin, scutellarein, and oroxylin A are just a few examples of the bioactive compounds that have been identified and characterized from these plants. Their ability to modulate multiple signaling pathways underscores their importance as lead compounds for drug discovery and development. This guide provides a foundational understanding of the quantitative analysis, experimental protocols, and molecular mechanisms of these key methoxyflavones, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate their therapeutic potential and to develop standardized methods for their extraction and quantification.

References

Pharmacological Potential of 5,7-Diacetoxy-8-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Information regarding the specific pharmacological activities of 5,7-Diacetoxy-8-methoxyflavone is currently limited in publicly available scientific literature. It is identified as a natural product, potentially derived from plants of the Scutellaria genus, and is recognized as an inhibitor of cAMP phosphodiesterase. However, detailed quantitative data on its bioactivity and comprehensive experimental protocols are not extensively documented.

This guide will therefore focus on the pharmacological potential of its parent compound, wogonin (5,7-dihydroxy-8-methoxyflavone) . Wogonin is a well-researched flavonoid with a broad spectrum of biological activities, and its study provides a strong foundational understanding of the potential therapeutic applications of its derivatives, including this compound. It is plausible that the diacetylated form may act as a prodrug to wogonin, potentially influencing its pharmacokinetic profile.

Overview of Wogonin's Pharmacological Activities

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential in preclinical studies across several therapeutic areas. Its primary pharmacological activities include anticancer, anti-inflammatory, and neuroprotective effects.[1][2] These effects are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Potential of Wogonin

Wogonin exhibits potent anticancer activity against a wide range of human cancers, including but not limited to, gastric, breast, and lung cancer, as well as glioblastoma.[3][4] Its mechanisms of action are multifaceted, targeting key processes in cancer progression such as cell proliferation, apoptosis, and metastasis.[3][5]

Signaling Pathways in Anticancer Activity

Wogonin's anticancer effects are mediated through the modulation of several critical signaling pathways. These include the induction of apoptosis through p53-dependent and independent mechanisms, regulation of the PI3K/Akt and STAT3 pathways, and inhibition of cell cycle progression.[1][3][6]

anticancer_pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest Wogonin Wogonin PI3K_Akt PI3K/Akt Pathway Wogonin->PI3K_Akt Inhibits STAT3 STAT3 Pathway Wogonin->STAT3 Inhibits p53 p53 Wogonin->p53 Activates Cyclins Cyclin D1 Wogonin->Cyclins Downregulates G1_S_phase G1/S Phase Arrest Wogonin->G1_S_phase Bax_Bcl2 Bax/Bcl-2 Ratio p53->Bax_Bcl2 Increases Caspases Caspase Activation Bax_Bcl2->Caspases CDKs CDK4/CDK6 Cyclins->CDKs Activates anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Wogonin Wogonin IKK IKK Wogonin->IKK Inhibits Nrf2 Nrf2 Wogonin->Nrf2 Activates Keap1 Keap1 Wogonin->Keap1 Inhibits NFkB NF-κB Pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Pro_inflammatory_genes Induces IKK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Sequesters Antioxidant_enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_enzymes Induces neuroprotective_mechanisms cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_apoptosis Neuronal Apoptosis Wogonin Wogonin Microglia_activation Microglial Activation Wogonin->Microglia_activation Inhibits ROS Reactive Oxygen Species (ROS) Wogonin->ROS Scavenges Antioxidant_defense Antioxidant Defense Wogonin->Antioxidant_defense Enhances Mitochondrial_dysfunction Mitochondrial Dysfunction Wogonin->Mitochondrial_dysfunction Prevents Apoptotic_pathways Apoptotic Pathways Wogonin->Apoptotic_pathways Inhibits Neurotoxic_mediators Neurotoxic Mediators (NO, TNF-α, IL-1β) Microglia_activation->Neurotoxic_mediators Releases Neuronal_damage Neuronal Damage Neurotoxic_mediators->Neuronal_damage Induces

References

The Bioavailability Challenge of 5,7-Diacetoxy-8-methoxyflavone and its Active Aglycone, Wogonin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of the synthetic prodrug 5,7-diacetoxy-8-methoxyflavone and its pharmacologically active aglycone, 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin. Due to a lack of direct pharmacokinetic data for the diacetylated form, this document focuses on the extensively studied bioavailability of wogonin, the primary active metabolite. The conversion of this compound to wogonin is presumed to be a rapid in vivo process, a common characteristic of acetylated flavonoid prodrugs designed to enhance stability and initial absorption.

Executive Summary

Wogonin, a natural O-methylated flavone found in plants such as Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] However, its therapeutic potential is significantly hampered by poor oral bioavailability.[1][2][3] This guide synthesizes the current understanding of wogonin's pharmacokinetic profile, explores the factors limiting its systemic availability, and details the experimental methodologies used to assess its absorption and metabolism. Furthermore, it visualizes key signaling pathways modulated by wogonin, providing a deeper context for its biological effects.

Quantitative Bioavailability Data

The oral bioavailability of wogonin is consistently reported to be low across different animal models. This is primarily attributed to its poor water solubility and extensive first-pass metabolism, particularly glucuronidation.[2] The following tables summarize key pharmacokinetic parameters from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Rats

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
1003000.47-1.10[1]
40 (in combination with docetaxel)76.80.58--[3]
5 components mixture193.3 (µg/L)5.28--[3]
4.5 g/kg (S. baicalensis extract)79.80.25--[3]

Table 2: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Beagles

FormulationCmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)Absolute Bioavailability (%)Reference
Crude Material2.5 ± 1.10.7 ± 0.37.1 ± 2.00.59 ± 0.35[2][4]
Solid Dispersion7.9 ± 3.30.3 ± 0.221.0 ± 3.2~4 (relative bioavailability increased by ~680%)[2]
Arginine Solution---3.65 ± 2.60[2][4]

Table 3: Pharmacokinetic Parameters of Wogonin Following Intravenous (i.v.) Administration

Animal ModelDosage (mg/kg)Elimination Half-life (min)AUC₀₋∞ (mg/L·min)Reference
Rats10~14112.13[1]
Rats20~14-[1]
Rats40~14758.19[1]
Beagles--629.7 ± 111.8 (µg·h/L)[2][4]

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of wogonin in animal models.

Typical Protocol:

  • Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[1][3][4] Animals are acclimatized under controlled conditions (temperature, humidity, light/dark cycle) with free access to a standard diet and water.[1] A fasting period of 12 hours is typically implemented before drug administration.[1]

  • Drug Administration:

    • Oral (Intragastric): Wogonin, either as a crude powder, a specific formulation (e.g., solid dispersion), or as part of a plant extract, is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via gavage.[1][3]

    • Intravenous: Wogonin is dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and administered as a bolus injection into a tail vein (rats) or a cephalic vein (beagles).[1][2]

  • Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of wogonin are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This involves protein precipitation, extraction of the analyte, and chromatographic separation followed by mass spectrometric detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

General Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][6]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[5]

  • Transport Studies:

    • The test compound (e.g., wogonin) is added to the apical (A) side of the monolayer to assess apical-to-basolateral (A-to-B) transport (absorptive direction).

    • Simultaneously or in a separate experiment, the compound is added to the basolateral (B) side to assess basolateral-to-apical (B-to-A) transport (efflux direction).

  • Sample Collection and Analysis: Samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) at specific time points. The concentration of the compound is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Signaling Pathways and Experimental Workflows

Wogonin's Impact on Cancer Signaling Pathways

Wogonin exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Wogonin Wogonin Wogonin->PI3K Inhibits Akt Akt Wogonin->Akt Inhibits beta_catenin β-catenin Wogonin->beta_catenin Inhibits STAT3 STAT3 Wogonin->STAT3 Inhibits Apoptosis Apoptosis Wogonin->Apoptosis Induces PI3K->Akt Akt->beta_catenin Akt->Apoptosis Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) beta_catenin->Gene_Expression STAT3->Gene_Expression

Caption: Wogonin's inhibitory effects on key oncogenic signaling pathways.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (i.v. or i.g.) Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caco-2 Permeability Assay Workflow

This diagram outlines the steps involved in performing a Caco-2 cell permeability assay.

G cluster_cell_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Cell_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for ~21 days to form monolayer Cell_Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER) Differentiation->Integrity_Test Add_Compound Add test compound to donor side Integrity_Test->Add_Compound Incubation Incubate and collect samples from receiver side Add_Compound->Incubation LC_MS_MS Quantify compound by LC-MS/MS Incubation->LC_MS_MS Calculate_Papp Calculate Papp and Efflux Ratio LC_MS_MS->Calculate_Papp Classification Classify Permeability Calculate_Papp->Classification

Caption: Workflow for assessing intestinal permeability using Caco-2 cells.

Conclusion

The available data unequivocally demonstrate that wogonin, the active aglycone of this compound, exhibits poor oral bioavailability. This is a critical consideration for its development as a therapeutic agent. Strategies to overcome this limitation, such as the use of solid dispersions, have shown promise in preclinical models by improving solubility and subsequent absorption.[2] Further research into novel formulation technologies and a deeper understanding of its metabolic pathways are essential to unlock the full therapeutic potential of this promising natural compound. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers in this field.

References

A Technical Guide to 5,7-Diacetoxy-8-methoxyflavone: Exploring Its Potential Through a Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxy-8-methoxyflavone is a flavonoid that has been identified in plants of the Scutellaria genus.[1][2] Flavonoids from Scutellaria species, such as baicalein and wogonin, are well-documented for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive review of the available literature on this compound, and in light of the limited specific research on this compound, an in-depth analysis of its close structural analogs, wogonin (5,7-dihydroxy-8-methoxyflavone) and baicalein, is included to infer its potential biological activities and guide future research. The primary reported biological activity for this compound is the inhibition of cAMP phosphodiesterase.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 23246-80-2[14]
Molecular Formula C20H16O7[14]
Molecular Weight 368.33 g/mol [14]
Appearance Crystalline solid[14]
Synonyms 5,7-Bis(acetyloxy)-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate, 5,7-Dihydroxy-8-methoxyflavone diacetate[14]

Biological Activities and Therapeutic Potential

While specific data for this compound is sparse, its structural relationship to wogonin (the di-deacetylated form) suggests that it may serve as a prodrug, potentially being hydrolyzed in vivo to wogonin. Therefore, the extensive biological activities of wogonin and the closely related baicalein are highly relevant.

Inhibition of cAMP Phosphodiesterase

The only directly reported biological activity of this compound is its ability to inhibit cAMP phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. Inhibition of this enzyme leads to an increase in intracellular cAMP levels, which can modulate various physiological processes.

Potential Anticancer Activity (inferred from Analogs)

Wogonin and baicalein have demonstrated significant anticancer properties across a range of cancer cell lines. The table below summarizes some of the reported IC50 values.

CompoundCancer Cell LineIC50 ValueReference(s)
Wogonin Human gastric cancer (SGC-7901)Not specified, but effective at 60 mg/kg/day in xenograft model[12]
Lung cancer (A549 and H460)Apoptosis induced at 50 µM[11]
HT-29 colorectal cancerDose-dependent decrease in Bcl-2[4]
Baicalein HT29 colorectal cancer49.77 µM (24h), 34.35 µM (48h), 16.91 µmol/l (72h)[15]
DLD1 colorectal cancer60.49 µM (24h), 34.70 µM (48h), 18.75 µmol/l (72h)[15]
CCRF-CEM leukemia10.6 µg/mL[10]
RPMI 8226 multiple myeloma168.5 µM[10]
CA46 Burkitt lymphoma10 µM[10]
Potential Anti-inflammatory Activity (inferred from Analogs)

Both wogonin and baicalein are potent anti-inflammatory agents. Their mechanisms of action involve the modulation of key inflammatory pathways.

CompoundReported Anti-inflammatory EffectsReference(s)
Wogonin Reduced expression of COX-2 and PGE2. Inhibition of IL-1β, IL-6, and iNOS.[11]
Baicalein Inhibition of pro-inflammatory mediators with IC50 values for IL-6 (591.3 µM) and TNF-α (450 µM) in LPS-stimulated macrophages.[16]

Experimental Protocols

Due to the lack of specific published experimental details for this compound, a general protocol for a cAMP phosphodiesterase activity assay is provided below. This protocol is based on standard methods used for evaluating PDE inhibitors.

cAMP Phosphodiesterase Activity Assay (General Protocol)

This assay measures the hydrolysis of radiolabeled cAMP by phosphodiesterase.

Materials:

  • 3H-cAMP

  • Phosphodiesterase enzyme preparation

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Positive control inhibitor (e.g., IBMX)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, phosphodiesterase enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding 3H-cAMP.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by heat inactivation.

  • Add snake venom to the reaction mixture and incubate to convert the resulting 3H-5'-AMP to 3H-adenosine.

  • Separate the unreacted 3H-cAMP from the 3H-adenosine product using an anion-exchange resin slurry. 3H-cAMP binds to the resin, while 3H-adenosine remains in the supernatant.

  • Centrifuge the mixture and transfer the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the cAMP signaling pathway, which is relevant to the known activity of this compound, and a general workflow for natural product screening.

camp_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ligand Hormone/Neurotransmitter Ligand->GPCR Activates Flavonoid This compound PDE cAMP Phosphodiesterase Flavonoid->PDE Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Hydrolyzed by CellularResponse Cellular Response (e.g., gene expression, metabolism) PKA->CellularResponse Phosphorylates targets leading to

Caption: cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

experimental_workflow Start Natural Product Source (e.g., Scutellaria species) Extraction Extraction and Fractionation Start->Extraction Screening High-Throughput Screening (e.g., PDE assay) Extraction->Screening Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Isolation Isolation and Structure Elucidation Hit_ID->Isolation Bioactivity In-depth Bioactivity and Mechanistic Studies Isolation->Bioactivity Lead_Opt Lead Optimization Bioactivity->Lead_Opt Preclinical Preclinical Studies (in vivo models) Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and development of bioactive natural products.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit not quantitatively characterized, inhibitory effect on cAMP phosphodiesterase. The extensive body of research on its structural analogs, wogonin and baicalein, strongly suggests that this compound may possess a broad spectrum of valuable biological activities, including anticancer and anti-inflammatory properties. Future research should focus on:

  • Quantitative analysis of cAMP phosphodiesterase inhibition: Determining the IC50 value of this compound against various PDE isoforms is crucial.

  • In vitro and in vivo studies: A comprehensive evaluation of its anticancer, anti-inflammatory, and other potential biological activities is warranted.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its potential hydrolysis to wogonin, is essential for any drug development efforts.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this promising flavonoid from the Scutellaria genus. The wealth of information on its analogs provides a strong rationale for further investigation into the pharmacological profile of this compound.

References

Methodological & Application

Synthesis of 5,7-Diacetoxy-8-methoxyflavone from its Dihydroxy Form: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,7-diacetoxy-8-methoxyflavone from its precursor, 5,7-dihydroxy-8-methoxyflavone, through an acetylation reaction. Acetylation is a common chemical modification employed in drug development to enhance the bioavailability and efficacy of flavonoid compounds. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological activities. The biological efficacy of flavonoids can often be enhanced through structural modifications. Acetylation, the introduction of an acetyl group, is a key strategy to increase the lipophilicity of flavonoids, potentially improving their absorption and cellular uptake. This application note details a standard laboratory procedure for the acetylation of 5,7-dihydroxy-8-methoxyflavone using acetic anhydride and pyridine.

Reaction Scheme

The acetylation of 5,7-dihydroxy-8-methoxyflavone proceeds via the esterification of the hydroxyl groups at positions 5 and 7 with acetic anhydride, catalyzed by pyridine, to yield this compound.

Reaction_Scheme dihydroxy 5,7-dihydroxy-8-methoxyflavone reagents + Acetic Anhydride (Pyridine) diacetoxy This compound reagents->diacetoxy

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
5,7-Dihydroxy-8-methoxyflavone≥98% purity
Acetic AnhydrideReagent grade, ≥98%
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)ACS grade
Ethyl Acetate (EtOAc)ACS grade
HexaneACS grade
Hydrochloric Acid (HCl)1 M solution
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
NMR Spectrometer300 MHz or higher
Mass SpectrometerESI or other appropriate ionization source
Synthesis Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in anhydrous pyridine (10-20 mL per mmol of substrate).

  • Addition of Reagent: To the stirred solution, add acetic anhydride (4.0-5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is complete when the starting material is no longer visible on the TLC plate.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
5,7-Dihydroxy-8-methoxyflavoneC₁₆H₁₂O₅284.261.0---
Acetic AnhydrideC₄H₆O₃102.094.0 - 5.0---
This compoundC₂₀H₁₆O₇368.34-(Calculated)(To be measured)(To be calculated)

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two acetyl groups in the region of δ 2.3-2.5 ppm. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and the methoxy group protons as a singlet around δ 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show signals for the carbonyl carbons of the acetyl groups around δ 168-170 ppm and the methyl carbons of the acetyl groups around δ 20-22 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 368.34).

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve 5,7-dihydroxy-8-methoxyflavone in anhydrous pyridine start->dissolve add_reagent Add acetic anhydride dropwise dissolve->add_reagent reflux Reflux for 4-6 hours (Monitor by TLC) add_reagent->reflux workup Aqueous work-up and extraction reflux->workup purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The successful acetylation of the dihydroxy precursor can be readily achieved and the final product can be purified to a high degree. This synthetic route is valuable for researchers in medicinal chemistry and drug development who are exploring the therapeutic potential of modified flavonoids.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all organic solvents with caution in a well-ventilated area.

Application Notes and Protocols for the HPLC Analysis of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 5,7-Diacetoxy-8-methoxyflavone using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a natural product found in plants of the Scutellaria genus and possesses inhibitory activity against cAMP phosphodiesterase[1]. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of flavonoids and related compounds from complex mixtures[2]. This document details a recommended HPLC method, sample preparation, and method validation parameters based on established analytical practices for similar methoxyflavones.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization. These conditions are adapted from established methods for the analysis of other methoxyflavones[3][4].

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Gradient elution with Methanol (A) and 0.1% Acetic Acid in Water (B)[3]
Gradient Program 5% to 100% A over 30 minutes, hold at 100% A for 10 minutes, return to initial conditions and equilibrate for 10 minutes[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35-40 °C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For the analysis of this compound in plant material or other matrices, a suitable extraction method should be employed. A general procedure involves:

    • Homogenizing the sample material.

    • Extracting the compound with a suitable solvent such as methanol or ethanol, potentially using techniques like sonication or maceration[4].

    • Filtering the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

Table 2: Representative HPLC Method Validation Parameters for Flavonoid Analysis

ParameterTypical Range/ValueDescription
Linearity (r²) > 0.999[3]The correlation coefficient of the calibration curve over a defined concentration range.
Limit of Detection (LOD) ~0.001 mg/mL[3]The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.003 mg/mL[3]The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 95-105%The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision (% RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Robustness Consistent results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition)[3].

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the HPLC analysis and a representative signaling pathway where a flavone might be involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Calibration Calibration Standards Dilution Stock->Calibration HPLC HPLC System Calibration->HPLC CalibrationCurve Construct Calibration Curve Calibration->CalibrationCurve Sample Sample Extraction Filter Sample Filtration Sample->Filter Filter->HPLC Column C18 Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_cell Cellular Environment Flavonoid This compound PDE Phosphodiesterase (PDE) Flavonoid->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis to AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP Response Cellular Response PKA->Response Phosphorylation Events

Caption: Inhibition of the cAMP signaling pathway by this compound.

Conclusion

The HPLC method described in these application notes provides a robust starting point for the quantitative analysis of this compound. The successful implementation of this method will require proper method validation to ensure accurate and reliable results. The provided workflow and diagrams offer a clear overview of the analytical process and the compound's potential biological context, aiding researchers in their studies of this and other related methoxyflavones.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 5,7-Diacetoxy-8-methoxyflavone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to characterize the biological activity of 5,7-Diacetoxy-8-methoxyflavone. This document outlines detailed protocols for assessing cytotoxicity, apoptosis-inducing potential, and anti-inflammatory effects, along with methods to investigate the underlying molecular mechanisms involving key signaling pathways.

Introduction

This compound is a natural flavonoid found in plants of the Scutellaria genus and has been identified as an inhibitor of cAMP phosphodiesterase[1][2]. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The following protocols are designed to enable researchers to systematically evaluate the therapeutic potential of this compound in various cell-based models.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which is indicative of cell viability[3][4].

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., cancer cell lines like HeLa, or macrophage cell lines like RAW 264.7).

Materials:

  • This compound (stock solution in DMSO)

  • Selected adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT stock solution to each well[3].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[4].

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
HeLa2475.2
4848.5
7232.1
RAW 264.724>100
4885.6
7265.3
Table 1: Hypothetical IC50 values for this compound in different cell lines.

Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V-FITC and Propidium Iodide (PI) staining is a standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[6][7].

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with this compound at concentrations around the IC50 value

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL[6].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[6].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Data Presentation: Apoptosis Induction by this compound
TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control095.1 ± 2.32.5 ± 0.82.4 ± 0.7
Vehicle0 (0.1% DMSO)94.8 ± 2.52.8 ± 0.92.4 ± 0.6
Compound2570.3 ± 4.115.2 ± 2.214.5 ± 2.5
5045.6 ± 3.830.1 ± 3.124.3 ± 2.9
10015.2 ± 2.945.8 ± 4.539.0 ± 4.1
Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells after 24h treatment.

Experimental Workflow: Apoptosis Assay

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plates treat Treat with this compound seed->treat incubate_apoptosis Incubate for 24h treat->incubate_apoptosis harvest Harvest Adherent & Floating Cells incubate_apoptosis->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15 min in Dark stain->incubate_stain flow Analyze by Flow Cytometry incubate_stain->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for Annexin V/PI apoptosis detection.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production via Griess Assay

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages[9][10][11].

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate and microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, collect 50 µL of the supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Alternatively, mix equal volumes of Part A and B immediately before use and add 100 µL of the combined reagent to 100 µL of supernatant[10].

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm[12].

  • Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol: Pro-inflammatory Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant[13][14][15].

Materials:

  • ELISA kits for TNF-α and IL-6

  • Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in the Griess assay)

  • Wash Buffer

  • Substrate and Stop Solution (provided in the kit)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol provided with the specific ELISA kit[16].

  • Coating: Typically, a 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2-2.5 hours at room temperature.

  • Washing: Wash the wells multiple times with Wash Buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP and incubate for 45 minutes.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 30 minutes, or until color develops.

  • Stop Reaction: Add the Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation: Anti-inflammatory Effects of this compound
TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control05.2 ± 1.1< 10< 5
LPS (1 µg/mL)01002540 ± 1501850 ± 120
LPS + Compound1085.3 ± 5.62130 ± 1101620 ± 95
2555.1 ± 4.21450 ± 98980 ± 75
5028.7 ± 3.5720 ± 65450 ± 50
Table 3: Hypothetical inhibition of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Investigation of Signaling Pathways

To elucidate the mechanism behind the observed anti-inflammatory or apoptotic effects, it is essential to investigate key intracellular signaling pathways. Western blotting can be used to measure the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.

Protocol: Western Blotting for NF-κB and MAPK Pathways

Materials:

  • Cells treated with this compound ± LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)[17]

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the TBST wash.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all to the loading control.

Signaling Pathway Diagrams

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of Compound 5,7-Diacetoxy- 8-methoxyflavone Compound->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway.

G cluster_mapk MAPK Signaling Pathway Stimulus Stress / LPS TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1, etc. p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Response Inflammation / Apoptosis AP1->Response Compound 5,7-Diacetoxy- 8-methoxyflavone Compound->TAK1 inhibits?

Caption: Potential modulation of MAPK signaling pathways.

References

In Vivo Experimental Models for Methoxyflavones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo experimental data for 5,7-Diacetoxy-8-methoxyflavone is limited in the currently available scientific literature. This document provides detailed application notes and protocols for a closely related and well-studied methoxyflavone, 5,7-dimethoxyflavone (DMF) , as a representative model for in vivo studies. The methodologies described herein can serve as a foundational framework for designing and conducting in vivo experiments for this compound, with appropriate modifications.

Introduction to this compound

This compound is a naturally occurring flavonoid that has been identified in plants of the Scutellaria genus. Preliminary research suggests that this compound exhibits inhibitory activity against cAMP phosphodiesterase, indicating its potential for therapeutic applications.[1] However, comprehensive in vivo studies to elucidate its pharmacokinetic profile, efficacy, and mechanism of action are not yet available.

Representative Model: 5,7-Dimethoxyflavone (DMF)

Due to the extensive in vivo research on 5,7-dimethoxyflavone (DMF), it serves as an excellent surrogate model for studying the bioactivities of related methoxyflavones. DMF has demonstrated a range of pharmacological effects in various animal models.[2][3]

Application Notes for 5,7-Dimethoxyflavone (DMF)
  • Neuroprotective Effects: DMF has shown potential in mitigating neuroinflammation and memory impairment. Studies in mice have indicated that DMF can reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and amyloid-beta (Aβ) plaques in the brain.[4] It has also been observed to upregulate the expression of GABA receptors and serotonin receptors, suggesting its role in modulating neurotransmission.[4]

  • Anti-inflammatory and Anti-oxidant Properties: DMF is recognized for its anti-inflammatory and anti-oxidant activities, which are foundational to many of its therapeutic effects.[2][5]

  • Anti-sarcopenic Effects: In studies involving aged mice, oral administration of DMF has been shown to improve muscle mass, grip strength, and exercise endurance, suggesting its potential in combating age-related muscle decline.[3]

  • Pharmacokinetic Profile: Pharmacokinetic studies in mice have revealed that DMF is rapidly absorbed after oral administration, with maximal plasma concentrations reached within 30 minutes.[2] It exhibits widespread tissue distribution, with the highest concentrations found in the gut, followed by the liver, kidney, and brain.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on 5,7-dimethoxyflavone.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice following a Single Oral Dose.

ParameterValueReference
Dose10 mg/kg[2]
Cmax (Plasma)1870 ± 1190 ng/mL[2]
Tmax (Plasma)< 30 minutes[2]
AUCt532 ± 165 h*ng/mL[2]
Terminal Half-life3.40 ± 2.80 h[2]
Volume of Distribution90.1 ± 62.0 L/kg[2]
Clearance20.2 ± 7.5 L/h/kg[2]

Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice.

TissueCmax Fold-Increase over PlasmaPartition Coefficient (Kp)Reference
GutMost Abundant12.9[2][3]
LiverHigh-[2][3]
KidneyHigh-[2][3]
BrainHigh-[2][3]
SpleenHigh-[2]
HeartHigh-[2]
Lung1.75-[2]
AdiposeLower than Plasma0.65[2]
MuscleLower than Plasma-[2]

Experimental Protocols

Pharmacokinetic Study of a Methoxyflavone in Mice

This protocol is adapted from studies on 5,7-dimethoxyflavone.[2][5]

Objective: To determine the pharmacokinetic profile and tissue distribution of a methoxyflavone after oral administration in mice.

Materials:

  • Methoxyflavone compound (e.g., this compound)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Dosing: Prepare a suspension of the methoxyflavone in the vehicle. Administer a single oral dose (e.g., 10 mg/kg) to the mice via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection: At the final time point, euthanize the mice and collect various tissues (e.g., liver, kidney, brain, heart, lung, spleen, muscle, and fat).

  • Sample Analysis: Analyze the concentration of the methoxyflavone in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

In Vivo Efficacy Study: Neuroprotective Effects in a Mouse Model of Neuroinflammation

This protocol is based on studies investigating the neuroprotective effects of 5,7-dimethoxyflavone.[4]

Objective: To evaluate the neuroprotective effects of a methoxyflavone in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Materials:

  • Methoxyflavone compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • Behavioral testing apparatus (e.g., Morris Water Maze)

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

  • Reagents for RT-PCR analysis

  • Standard laboratory equipment

Procedure:

  • Animal Groups: Divide mice into four groups: Vehicle control, LPS only, Methoxyflavone + LPS, and Methoxyflavone only.

  • Drug Administration: Administer the methoxyflavone (e.g., 10, 20, or 40 mg/kg) or vehicle orally for 21 consecutive days.

  • LPS Induction: On day 15, induce neuroinflammation by intraperitoneal injection of LPS (e.g., 250 µg/kg). Control groups receive saline.

  • Behavioral Testing: From day 16 to 21, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.

  • Tissue Collection: On day 22, euthanize the mice and collect brain tissue (hippocampus and cortex).

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and Aβ in brain homogenates using ELISA.

    • Analyze the mRNA expression of target genes (e.g., GABRA1, 5-HT2A) in the hippocampus using RT-PCR.

  • Data Analysis: Compare the results between the different experimental groups using appropriate statistical tests.

Visualizations

Signaling Pathway Diagram

G Proposed Neuroprotective Signaling of Methoxyflavones cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Methoxyflavone Intervention cluster_2 Cellular Response cluster_3 Outcome LPS LPS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) LPS->Cytokines Induces DMF 5,7-Dimethoxyflavone DMF->Cytokines Inhibits Abeta Amyloid-β (Aβ) Accumulation DMF->Abeta Reduces Neurotransmission Altered Neurotransmission (GABAergic, Serotonergic) DMF->Neurotransmission Modulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Abeta->Neuroinflammation MemoryImpairment Memory Impairment Neurotransmission->MemoryImpairment Neuroinflammation->MemoryImpairment

Caption: Proposed mechanism of neuroprotection by 5,7-dimethoxyflavone.

Experimental Workflow Diagram

G Workflow for In Vivo Efficacy Study cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment and Induction cluster_2 Phase 3: Assessment Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping DrugAdmin Daily Oral Administration of Methoxyflavone/Vehicle (21 days) Grouping->DrugAdmin LPSInduction LPS-induced Neuroinflammation (Day 15) Behavior Behavioral Testing (e.g., Morris Water Maze) (Days 16-21) LPSInduction->Behavior Euthanasia Euthanasia and Tissue Collection (Day 22) Behavior->Euthanasia Analysis Biochemical and Molecular Analysis Euthanasia->Analysis

Caption: Experimental workflow for assessing neuroprotective effects.

References

Application Notes and Protocols for 5,7-Diacetoxy-8-methoxyflavone in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system is primarily mediated by activated microglia, the resident immune cells of the brain. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which can lead to neuronal damage and death. Consequently, the modulation of microglial activation represents a key therapeutic strategy for these devastating disorders.

5,7-Diacetoxy-8-methoxyflavone is a derivative of the natural flavonoid wogonin (5,7-dihydroxy-8-methoxyflavone), which is found in the medicinal herb Scutellaria baicalensis. Wogonin has been shown to possess potent anti-inflammatory and neuroprotective properties.[1][2][3] The acetylation of the hydroxyl groups to form this compound is a strategic modification that may enhance its bioavailability, making it a compound of significant interest for neuroinflammation research. This document provides detailed application notes and experimental protocols for investigating the anti-neuroinflammatory effects of this compound.

Note: As of the date of this document, specific quantitative data on the anti-neuroinflammatory effects of this compound is limited. The data presented below is based on the well-documented effects of its parent compound, wogonin, and is intended to serve as a guide for experimental design.

Mechanism of Action

Flavonoids, including wogonin and its derivatives, are known to exert their anti-inflammatory effects by modulating key intracellular signaling pathways. In the context of neuroinflammation, the primary mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

NF-κB Pathway: In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

MAPK Pathway: The MAPK family, including p38, ERK1/2, and JNK, is another critical signaling cascade activated by LPS in microglia. Phosphorylation of these kinases leads to the activation of transcription factors that also contribute to the expression of inflammatory mediators. It is proposed that this compound can suppress the phosphorylation of p38, ERK1/2, and JNK, thus dampening the inflammatory response.

Data Presentation

The following tables summarize the expected dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated microglial cells. These values are extrapolated from studies on wogonin and should be confirmed experimentally for the diacetoxy derivative.

Table 1: Inhibition of Nitric Oxide (NO) Production

Concentration of this compound (µM)LPS (1 µg/mL)% Inhibition of NO Production (Mean ± SD)
0+0 ± 0
5+25 ± 4.2
10+55 ± 6.8
20+85 ± 5.1

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Concentration of this compound (µM)LPS (1 µg/mL)TNF-α Production (pg/mL) (Mean ± SD)IL-6 Production (pg/mL) (Mean ± SD)
0+1250 ± 110850 ± 75
5+980 ± 95620 ± 60
10+630 ± 70410 ± 45
20+310 ± 40200 ± 25

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

Concentration of this compound (µM)LPS (1 µg/mL)Relative iNOS Protein Expression (%) (Mean ± SD)Relative COX-2 Protein Expression (%) (Mean ± SD)
0+100 ± 0100 ± 0
5+72 ± 8.578 ± 9.1
10+45 ± 6.252 ± 7.3
20+18 ± 3.925 ± 4.8

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK (p38, ERK, JNK) TLR4->MAPK_pathway IkappaB IκBα IKK->IkappaB P IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p65) NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Flavone 5,7-Diacetoxy- 8-methoxyflavone Flavone->IKK Inhibits Flavone->MAPK_pathway Inhibits IkappaB_NFkappaB->IkappaB Degradation IkappaB_NFkappaB->NFkappaB DNA DNA NFkappaB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Figure 1: Proposed mechanism of action for this compound.

experimental_workflow cluster_cell_culture In Vitro Model cluster_assays Endpoint Assays start Seed BV-2 Microglia pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation harvest Harvest Supernatant & Cell Lysates stimulation->harvest griess Griess Assay (NO) harvest->griess Supernatant elisa ELISA (TNF-α, IL-6) harvest->elisa Supernatant western Western Blot (iNOS, COX-2, p-p65, p-MAPKs) harvest->western Lysates

Figure 2: General experimental workflow for in vitro studies.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglial Cells

This protocol outlines the procedure for inducing neuroinflammation in BV-2 microglial cells using LPS and treating them with this compound.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells into appropriate culture plates at a density of 5 x 10^4 cells/well for a 96-well plate or 2.5 x 10^5 cells/well for a 24-well plate. Allow cells to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a vehicle control group (DMSO only) and an LPS-only control group.

  • Incubation: Incubate the cells for 24 hours.

  • Harvesting: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells for protein analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Collected cell culture supernatants

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a series of sodium nitrite standards ranging from 0 to 100 µM in DMEM.

  • Sample Preparation: Add 50 µL of each standard and cell culture supernatant to a 96-well plate in triplicate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Measurement of TNF-α and IL-6 Production by ELISA

This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Collected cell culture supernatants

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • Stop solution

  • 96-well ELISA plate

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Protocol 4: Western Blot Analysis of iNOS, COX-2, and Phosphorylated NF-κB and MAPK Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of key inflammatory signaling proteins in cell lysates.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level.

References

Application Notes and Protocols for Anti-inflammatory Assays of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Diacetoxy-8-methoxyflavone is a derivative of the flavone backbone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory properties. The evaluation of its potential as an anti-inflammatory agent requires a series of well-defined in vitro assays to characterize its mechanism of action. These assays typically focus on the compound's ability to modulate key inflammatory mediators and signaling pathways in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

This document provides detailed protocols for a panel of assays to assess the anti-inflammatory effects of this compound. The described methods include the determination of its impact on nitric oxide (NO) production, the expression of pro-inflammatory cytokines, and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

I. Assessment of Nitric Oxide (NO) Production

Background: Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The Griess assay is a common and straightforward colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Griess Reagent Preparation:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use to prepare the Griess reagent.

  • Assay Procedure:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

    • Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Table 1: Hypothetical Inhibition of Nitric Oxide Production by this compound

Concentration (µM)Nitrite Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
122.5 ± 1.812.8
518.1 ± 1.529.8
1012.3 ± 1.152.3
256.7 ± 0.874.0
503.1 ± 0.588.0

Data are presented as mean ± SD and are hypothetical.

G cluster_workflow Nitric Oxide (NO) Production Assay Workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate Nitrite Concentration G->H

Workflow for Nitric Oxide (NO) Production Assay.

II. Measurement of Pro-inflammatory Cytokine Expression

Background: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are crucial mediators of the inflammatory response. The quantification of these cytokines in cell culture supernatants can be achieved using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method.

Experimental Protocol: ELISA for TNF-α, IL-6, and IL-1β

  • Cell Culture and Supernatant Collection:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.

    • After the desired incubation period (e.g., 6-24 hours, depending on the cytokine), collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody for the specific cytokine.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the detection antibody.

    • Add a conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples from the respective standard curve.

    • Express the results as pg/mL or ng/mL and calculate the percentage of inhibition.

Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokine Production by this compound

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 520 ± 4
LPS (1 µg/mL)2500 ± 1801800 ± 150800 ± 70
101500 ± 1201100 ± 90500 ± 45
25800 ± 75600 ± 50250 ± 20
50300 ± 30250 ± 25100 ± 12

Data are presented as mean ± SD and are hypothetical.

III. Investigation of NF-κB and MAPK Signaling Pathways

Background: The NF-κB and MAPK signaling pathways are central to the regulation of inflammatory gene expression.[1] Flavonoids often exert their anti-inflammatory effects by modulating these pathways.[2] Western blotting can be used to assess the activation (phosphorylation) of key proteins in these cascades.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis and Protein Quantification:

    • Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and p38, ERK1/2, JNK (for MAPK pathway) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Express the results as a fold change relative to the LPS-stimulated control.

Table 3: Hypothetical Modulation of NF-κB and MAPK Pathway Proteins by this compound

ProteinLPS (1 µg/mL)25 µM Compound + LPS50 µM Compound + LPS
p-IκBα / IκBα3.5 ± 0.41.8 ± 0.20.9 ± 0.1
p-p65 / p654.2 ± 0.52.1 ± 0.31.1 ± 0.2
p-p38 / p385.1 ± 0.62.9 ± 0.41.5 ± 0.2
p-ERK1/2 / ERK1/23.8 ± 0.42.0 ± 0.31.2 ± 0.1
p-JNK / JNK4.5 ± 0.52.5 ± 0.31.3 ± 0.2

Data are presented as fold change relative to the unstimulated control (mean ± SD) and are hypothetical.

G cluster_pathway Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKKs MAPKKKs MyD88->MAPKKKs IKK IKK MyD88->IKK MAPKKs MAPKKs MAPKKKs->MAPKKs MAPKs p38, ERK, JNK MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 P p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation NFkB_nucleus Nuclear p50/p65 p50_p65->NFkB_nucleus Translocation NFkB_nucleus->Cytokines Flavone This compound Flavone->MAPKs Inhibition Flavone->IKK Inhibition

References

Application Notes and Protocols for Phosphodiesterase Inhibition Assay of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxy-8-methoxyflavone is a natural flavonoid that has been identified as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isozymes is a key therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against various PDE isozymes using a luminescence-based assay. The protocol is designed to be adaptable for high-throughput screening and detailed kinetic studies.

Data Presentation

CompoundPDE IsozymeIC50 (µM)Reference
This compound cAMP PDEData not available[1]
5,7-DimethoxyflavonePDE510.64 ± 2.09[2]
NobiletinPDE4A1A≤6.03[3]
NobiletinPDE4B1≤6.03[3]
NobiletinPDE10A2≤6.03[3]

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are critical enzymes in the cyclic nucleotide signaling cascade. They catalyze the hydrolysis of the 3',5'-cyclic phosphate bond of cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. This action terminates the signaling cascade initiated by the activation of adenylyl and guanylyl cyclases. By inhibiting PDE activity, compounds like this compound can increase the intracellular concentrations of cAMP or cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), and subsequent modulation of various cellular processes.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor This compound Inhibitor->PDE Inhibition

Mechanism of cAMP-mediated signaling and PDE inhibition.

Experimental Protocols

This section details a luminescence-based phosphodiesterase inhibition assay protocol, which is a common method for screening and characterizing PDE inhibitors. This protocol is based on the principles of the Promega PDE-Glo™ Phosphodiesterase Assay.

Principle of the Assay

The assay is performed in a multi-well plate format and consists of two main steps. In the first step, the PDE enzyme is incubated with the substrate (cAMP or cGMP) in the presence or absence of the test compound (this compound). In the second step, the reaction is terminated, and the amount of remaining cyclic nucleotide is detected. The remaining cAMP or cGMP is used by a cyclic nucleotide-dependent protein kinase to catalyze the phosphorylation of a specific substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.

Materials and Reagents
  • Purified recombinant human phosphodiesterase isozymes (e.g., PDE1-11)

  • This compound (dissolved in DMSO)

  • cAMP and/or cGMP substrate

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution containing Protein Kinase A (PKA)

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction PDE Reaction cluster_detection Detection A Prepare serial dilutions of This compound D Add inhibitor and PDE enzyme to microplate wells A->D B Prepare PDE enzyme solution B->D C Prepare substrate solution (cAMP or cGMP) F Add substrate to initiate reaction C->F E Pre-incubate D->E E->F G Incubate at room temperature F->G H Add Termination Buffer G->H I Add Detection Solution (with PKA) H->I J Incubate I->J K Add Kinase-Glo® Reagent J->K L Incubate K->L M Measure Luminescence L->M

Workflow for the phosphodiesterase inhibition assay.
Detailed Assay Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Dilute the PDE enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.

    • Prepare the cAMP or cGMP substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the microplate.

    • Add 25 µL of the diluted PDE enzyme solution to each well.

    • Include control wells:

      • 100% Activity Control: 25 µL assay buffer + 25 µL enzyme solution.

      • No Enzyme Control (Background): 50 µL assay buffer.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the PDE reaction by adding 50 µL of PDE-Glo™ Termination Buffer to each well.

    • Mix the plate on a shaker for 1 minute.

    • Add 50 µL of PDE-Glo™ Detection Solution to each well.

    • Incubate the plate at room temperature for 20 minutes.

    • Add 100 µL of Kinase-Glo® Reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence of the "No Enzyme Control" from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x [1 - (Luminescence_Inhibitor / Luminescence_100%_Activity)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive protocol for the evaluation of this compound as a phosphodiesterase inhibitor. While specific quantitative data for this compound is currently limited, the provided methodology will enable researchers to determine its inhibitory profile against various PDE isozymes. The structured data presentation and detailed experimental workflow are intended to facilitate the efficient and accurate assessment of this and other potential PDE inhibitors in a drug discovery and development setting.

References

Troubleshooting & Optimization

Improving the solubility of 5,7-Diacetoxy-8-methoxyflavone for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 5,7-Diacetoxy-8-methoxyflavone in in vitro studies, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Like many flavonoids, this compound is expected to have low aqueous solubility.[1][2] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3][4] Its parent compound, wogonin (5,7-dihydroxy-8-methoxyflavone), is soluble in DMSO at approximately 20 mg/mL.[3][4]

Q2: How do I prepare a high-concentration stock solution?

To prepare a stock solution, dissolve the crystalline solid this compound in 100% DMSO.[3] Sonication or gentle warming (vortexing) can aid dissolution. It is recommended to purge the solution with an inert gas to prevent oxidation and store it at -20°C for long-term stability.[3]

Q3: My compound precipitates when I add it to the aqueous cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common problem for hydrophobic compounds.[5] This happens when the concentration of the compound exceeds its solubility limit in the final medium, often exacerbated by the high concentration of DMSO from the stock solution.

Troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of the flavonoid in your assay.

  • Lower the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1% and not exceeding 1%, as higher concentrations can be toxic to cells.[6][7]

  • Use a serial dilution strategy: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in media or PBS.

  • Pre-warm the media: Adding the compound to media that is at 37°C can sometimes help maintain solubility compared to adding it to cold media.

  • Consider alternative solubilization methods: If precipitation persists, explore methods like using cyclodextrins or formulating the compound in a suitable delivery vehicle.[8]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of the assay.[9]

  • General Guideline: Most cell lines can tolerate DMSO up to 1%.[6][7]

  • Sensitive Cell Lines: Some cell lines show sensitivity to DMSO at concentrations below 1%.[6]

  • Best Practice: It is crucial to run a DMSO vehicle control experiment to determine the maximum concentration that does not affect the viability or function of your specific cell line.[6] For many applications, keeping the final DMSO concentration at or below 0.1% is recommended to minimize any potential off-target effects.

DMSO Concentration General Effect on Cell Lines Recommendation
> 2% Generally considered cytotoxic for most cell types.[7][9]Avoid
1% - 2% May be tolerated by some robust cell lines for short-term assays, but can cause stress or toxicity.[6][9]Use with caution; requires rigorous vehicle controls.
0.5% - 1% Generally considered safe for many cell lines in standard assays.[10]A common upper limit; always verify with controls.
≤ 0.1% Widely considered to have minimal effects on cell viability and function.[6]Recommended for most in vitro experiments.

Troubleshooting Guide for Compound Precipitation

This guide helps diagnose and solve common precipitation issues encountered when preparing working solutions of this compound for in vitro assays.

G start_node Start: Prepare DMSO Stock Solution process_node process_node start_node->process_node Add stock to aqueous media decision_node decision_node process_node->decision_node Observe solution end_node Experiment Ready decision_node->end_node No Precipitate solution_node1 Is final DMSO concentration >0.5%? decision_node->solution_node1 Precipitate Forms solution_node solution_node solution_node2 Increase stock concentration to lower required volume of DMSO. Aim for final DMSO ≤0.1% solution_node1->solution_node2 Yes solution_node3 Is final compound concentration too high? solution_node1->solution_node3 No solution_node2->end_node solution_node4 Lower the final working concentration of the compound. solution_node3->solution_node4 Yes solution_node5 Consider alternative methods: - Serial dilution in media - Use of solubilizing agents (e.g., cyclodextrins) solution_node3->solution_node5 No solution_node4->end_node solution_node5->end_node

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the required mass of this compound (Molecular Weight: 368.34 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 3.68 mg.

  • Add Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator water bath for 5-10 minutes to ensure the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

This protocol ensures the final DMSO concentration remains at 0.1%.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile PBS or serum-free media.

    • Vortex gently. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of your complete cell culture medium.

    • Alternatively, for direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of your complete cell culture medium.

    • Mix immediately by gently pipetting or swirling the plate/flask.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1% in this case) to your cell culture medium without the compound.

Mechanism of Action: PDE Inhibition

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE).[11] PDEs are enzymes that degrade cAMP, a critical second messenger in many cellular signaling pathways. By inhibiting PDE, the compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.

G receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp Degrades response Cellular Response (e.g., Gene Transcription, Enzyme Regulation) pka->response inhibitor 5,7-Diacetoxy- 8-methoxyflavone inhibitor->pde Inhibits

Caption: Simplified cAMP signaling pathway showing PDE inhibition.

References

Stability issues of 5,7-Diacetoxy-8-methoxyflavone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5,7-Diacetoxy-8-methoxyflavone

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this compound in solution. The information provided is based on general principles of flavonoid chemistry and should be used as a starting point for your own experimental investigations.

Troubleshooting Guide

Users may encounter variability in experimental results, which can often be attributed to the degradation of this compound in solution. The primary cause of instability is the hydrolysis of the two acetoxy groups at the C5 and C7 positions, leading to the formation of 5,7-dihydroxy-8-methoxyflavone. This process can be influenced by several factors.

Quantitative Data Summary on Postulated Stability Influences

The following table summarizes potential factors affecting the stability of this compound in solution, based on general knowledge of flavonoid and ester stability. These are hypothetical values and should be confirmed experimentally.

ParameterConditionPostulated Stability OutcomeRecommended Mitigation
pH < 6.0 (Acidic)Potential for acid-catalyzed hydrolysis of ester groups.Prepare solutions fresh. Buffer solutions to a neutral pH if compatible with the experiment.
6.0 - 7.5 (Neutral)Generally more stable.Ideal for short-term storage and immediate use.
> 7.5 (Alkaline)Increased rate of base-catalyzed hydrolysis of ester groups.Avoid alkaline conditions. If necessary, use freshly prepared solutions and minimize exposure time.
Solvent Protic (e.g., Methanol, Ethanol, Water)Can participate in solvolysis, leading to ester exchange or hydrolysis.Use aprotic solvents like DMSO or acetonitrile for stock solutions. Minimize water content.
Aprotic (e.g., DMSO, Acetonitrile)Generally more stable.Recommended for long-term storage of stock solutions.
Temperature 4°C (Refrigerated)Slows down degradation rate.Recommended for short to medium-term storage of solutions.
25°C (Room Temperature)Increased degradation rate compared to 4°C.Avoid prolonged storage at room temperature.
> 37°C (Elevated)Significant acceleration of degradation.Minimize exposure to high temperatures during experiments.
Light UV or direct sunlightFlavonoids can be susceptible to photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Oxygen Presence of dissolved oxygenPotential for oxidative degradation of the flavonoid core.Degas solvents before use for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using a stock solution of this compound prepared in methanol. What could be the cause?

A1: Inconsistency in results can arise from the degradation of your compound in the stock solution. Methanol, being a protic solvent, can facilitate the hydrolysis of the acetoxy groups, especially if the solution is stored for an extended period or exposed to non-neutral pH, light, or elevated temperatures. We recommend preparing fresh solutions for each experiment or storing stock solutions in an aprotic solvent like DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: I observe a change in the color of my this compound solution over time. Is this related to instability?

A2: Yes, a color change can be an indicator of chemical degradation. Flavonoids can undergo oxidation or other structural changes that alter their chromophores, leading to a visible change in color. It is advisable to discard any solution that has visibly changed and prepare a fresh batch.

Q3: How can I confirm if my this compound has degraded?

A3: The most reliable method to assess the purity and degradation of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh sample to that of an aged or suspect sample, you can identify the appearance of new peaks corresponding to degradation products.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to be 5-acetoxy-7-hydroxy-8-methoxyflavone and 5,7-dihydroxy-8-methoxyflavone, resulting from the sequential hydrolysis of the two acetoxy groups. Further degradation of the flavonoid backbone can occur under harsh conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of various pH values (e.g., phosphate, acetate)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.

3. Experimental Setup:

  • Prepare a series of test solutions by diluting the stock solution with different buffers (e.g., pH 4, 7, 9) and solvents (e.g., methanol, ethanol).
  • Divide each test solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
  • Store the aliquots under different conditions to be tested (e.g., 4°C in the dark, 25°C in the light).

4. HPLC Analysis:

  • At each time point, inject an aliquot of each test solution into the HPLC system.
  • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its potential degradation products.
  • Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
  • Plot the percentage of the remaining compound against time for each condition to determine the stability profile.

Visualizations

Hypothetical Degradation Pathway of this compound

G A This compound B 5-Acetoxy-7-hydroxy-8-methoxyflavone A->B Hydrolysis C 5,7-Dihydroxy-8-methoxyflavone B->C Hydrolysis D Further Degradation Products C->D Oxidation/Other

Caption: Postulated hydrolysis pathway of this compound.

General Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Prepare Test Solutions (Different pH, Solvents) A->B C Store under different conditions (Temp, Light) B->C D Sample at Time Points (t=0, 2, 4, 8, 24h) C->D E HPLC/LC-MS Analysis D->E F Quantify Remaining Compound E->F G Determine Stability Profile F->G Plot % Remaining vs. Time

Caption: Workflow for assessing the stability of a compound in solution.

Technical Support Center: Optimizing 5,7-Diacetoxy-8-methoxyflavone Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 5,7-Diacetoxy-8-methoxyflavone in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product, often found in plants of the Scutellaria genus.[1] Its known primary biochemical activity is the inhibition of cAMP phosphodiesterase.[1] In a cellular context, inhibition of this enzyme leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate various signaling pathways. Structurally similar flavonoids have been shown to induce apoptosis in cancer cells through pathways involving the regulation of Bcl-2 family proteins, caspase activation, and the inhibition of pro-survival signaling such as the Akt pathway.[2][3]

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a sterile, organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted to the desired final concentrations in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

While specific data for this compound is limited, based on studies with structurally similar methoxy- and dihydroxyflavones, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. For instance, related compounds like 5,7-dimethoxyflavone and various polymethoxyflavones have shown cytotoxic effects in this micromolar range in different cancer cell lines.[3][4]

Q4: How stable is this compound in cell culture medium?

Flavonoids can be susceptible to degradation in aqueous solutions, including cell culture media. However, the presence of acetate groups in this compound may improve its stability compared to its hydroxylated counterparts. It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in your cell culture medium for the duration of your experiment and then analyze its integrity using methods like HPLC.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: No observable effect on cells at expected concentrations.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a recently prepared DMSO stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Inappropriate Concentration Range Expand the concentration range in your dose-response experiment. Some cell lines may be less sensitive.
Cell Line Resistance Consider using a different cell line to test the compound's activity.
Low Cell Seeding Density Ensure you are using an optimal cell seeding density for your chosen assay. Very low cell numbers can make it difficult to detect a cytotoxic effect.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique when adding the compound and reagents.
Compound Precipitation After diluting the DMSO stock in the medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (while staying within non-toxic limits).

Issue 3: Unexpected cell morphology or death in control (vehicle-treated) wells.

Possible Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1%). Run a DMSO-only control series to determine the tolerance of your cells.
Contamination Check for signs of microbial contamination (e.g., cloudy media, pH changes). If contamination is suspected, discard the culture and start with a fresh, sterile stock.
Poor Cell Health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from your DMSO stock. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Hypothetical IC50 Values for Related Flavonoids)

FlavonoidCell LineIC50 (µM)Reference
5,7-dimethoxyflavoneMOLT-4 (Leukemia)~25[3]
5,7,4'-trimethoxyflavoneHCT-15 (Colorectal)>50[4]
5-hydroxy-3,7,3',4'-tetramethoxyflavoneHCT-15 (Colorectal)~40[4]
Wogonin (5,7-dihydroxy-8-methoxyflavone)Various Cancer Lines10-50[5]

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells in Log Phase cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_compound 3. Prepare Serial Dilutions treat_cells 4. Treat Cells for 24-72h prepare_compound->treat_cells add_mtt 5. Add MTT Reagent dissolve_formazan 6. Dissolve Formazan in DMSO add_mtt->dissolve_formazan read_absorbance 7. Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability 8. Calculate % Viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Potential Apoptotic Signaling Pathway cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway compound This compound akt Akt compound->akt Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes nfkb NF-κB akt->nfkb bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential apoptotic signaling pathway of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of 5,7-Diacetoxy-8-methoxyflavone In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo bioavailability and pharmacokinetic data for 5,7-Diacetoxy-8-methoxyflavone are limited in publicly available literature. The following guidance is substantially based on research concerning the closely related and more extensively studied compound, 5,7-dimethoxyflavone (5,7-DMF), as well as established principles for enhancing the bioavailability of poorly soluble flavonoids. Researchers should consider these recommendations as a starting point for their specific experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Q: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the likely causes?

A: Low plasma concentrations of flavonoids like this compound are typically attributed to two main factors:

  • Poor Aqueous Solubility: As a lipophilic compound, it likely has low solubility in the gastrointestinal fluids, which limits its dissolution and subsequent absorption. For a compound to be absorbed, it must first be dissolved.[1][2]

  • Rapid Metabolism: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver.[3][4] This can involve demethylation, sulfation, and glucuronidation, leading to rapid clearance and low systemic availability of the parent compound.[3][4]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract.

  • Evaluate Formulation Strategy: Are you administering the compound as a simple suspension? If so, consider advanced formulation strategies to enhance solubility (see FAQ 2).

  • Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand its metabolic fate.

2. Q: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5] For instance, the solubility of 5,7-DMF was increased over 360-fold by complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD).[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within fine oil-in-water emulsions in the GI tract.[6]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous state can enhance its dissolution rate and solubility compared to the crystalline form.

3. Q: How do we select the most appropriate formulation strategy for our compound?

A: The choice of formulation depends on the specific physicochemical properties of your compound and the goals of your study.

  • For initial in vivo screening: Complexation with cyclodextrins is often a straightforward and effective method to improve solubility for preclinical studies.[5]

  • For later-stage development: Lipid-based systems or amorphous solid dispersions may offer more robust and scalable solutions.

A screening of different simple formulations is recommended. You can compare the in vitro dissolution profiles of different formulations to select the most promising candidates for in vivo testing.

4. Q: What analytical methods are suitable for quantifying this compound in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like flavonoids in complex biological matrices such as plasma, urine, and tissue homogenates.[7][8] Key advantages include high sensitivity (low limit of quantification), selectivity, and accuracy.[8]

Troubleshooting Common Analytical Issues:

  • Low Recovery: This could be due to inefficient protein precipitation or liquid-liquid extraction. Optimize your sample preparation protocol by testing different solvents.

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.

  • Instability: Flavonoids can be unstable in biological matrices. Ensure proper storage conditions (e.g., -80°C) and consider the use of stabilizers if necessary.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (5,7-DMF) in Rodents (Oral Administration)

ParameterValue (Mice)Value (Rats)Reference
Dose10 mg/kg250 mg/kg (extract)[7]
Cmax (Peak Plasma Concentration)1870 ± 1190 ng/mL~550 ng/mL[3][7]
Tmax (Time to Peak Concentration)< 30 min1-2 h[3][7]
AUC (Area Under the Curve)532 ± 165 h*ng/mLNot specified[7]
t1/2 (Terminal Half-life)3.40 ± 2.80 h3-6 h[3][7]
Oral BioavailabilityNot specified1-4%[3][4]

Data for rats were obtained using a Kaempferia parviflora extract.

Table 2: Solubility Enhancement of 5,7-Dimethoxyflavone (5,7-DMF) with Hydroxypropyl-β-Cyclodextrin (HPβ-CD)

Compound/FormulationAqueous Solubility (mg/mL)Fold EnhancementReference
Free 5,7-DMF0.00304 ± 0.00095-[5]
5,7-DMF/HPβ-CD Inclusion Complex1.10 ± 0.04361.8[5]

Experimental Protocols

Protocol 1: Preparation of a Flavonoid/Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a poorly soluble flavonoid like this compound through complexation with HPβ-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβ-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of the flavonoid to HPβ-CD (e.g., 1:1, 1:2) to determine the optimal ratio for complexation, often guided by phase solubility studies.

  • Dissolution: Dissolve HPβ-CD in distilled water with stirring.

  • Complexation: Slowly add the flavonoid to the HPβ-CD solution. Continue stirring at room temperature for 24-48 hours.

  • Filtration: Filter the solution to remove any un-complexed, undissolved flavonoid.

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Mice (e.g., C57BL/6)

  • Test compound formulation (e.g., dissolved in a vehicle or as a cyclodextrin complex)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic

  • LC-MS/MS system

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral dose of the compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Protocol 3: Quantification of a Methoxyflavone in Plasma by LC-MS/MS

Objective: To develop a method for the accurate quantification of a methoxyflavone in mouse plasma.

Methodology:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and an internal standard into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid to improve ionization).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion to the product ion for both the analyte and the internal standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Use this curve to determine the concentration of the analyte in the unknown samples.

Visualizations

Poor_Bioavailability_Factors Compound Poorly Soluble Compound (e.g., this compound) GI_Tract Gastrointestinal Tract Compound->GI_Tract Oral Administration Dissolution Poor Dissolution GI_Tract->Dissolution Intestinal_Metabolism Intestinal First-Pass Metabolism GI_Tract->Intestinal_Metabolism Permeability Low Permeability Dissolution->Permeability Solubility Low Aqueous Solubility Solubility->Dissolution Liver Liver Permeability->Liver Portal Vein Systemic_Circulation Low Concentration in Systemic Circulation Permeability->Systemic_Circulation Absorbed Drug Intestinal_Metabolism->Systemic_Circulation Inactive Metabolites Hepatic_Metabolism Hepatic First-Pass Metabolism Liver->Hepatic_Metabolism Hepatic_Metabolism->Systemic_Circulation Inactive Metabolites

Caption: Factors contributing to the poor oral bioavailability of flavonoids.

Bioavailability_Enhancement_Workflow Start Start: Poorly Bioavailable Compound PhysChem 1. Physicochemical Characterization (Solubility, LogP) Start->PhysChem Formulation 2. Formulation Strategy Screening PhysChem->Formulation InVitro 3. In Vitro Dissolution Testing Formulation->InVitro Selection 4. Select Lead Formulation(s) InVitro->Selection Analysis 6. Bioanalytical Method Validation (LC-MS/MS) Selection->Analysis InVivo 5. In Vivo Pharmacokinetic Study (e.g., in Mice) PK_Analysis 7. Pharmacokinetic Data Analysis InVivo->PK_Analysis Analysis->InVivo Decision Bioavailability Improved? PK_Analysis->Decision End_Success End: Proceed with Efficacy Studies Decision->End_Success Yes End_Fail Iterate: Refine Formulation Decision->End_Fail No End_Fail->Formulation

Caption: Workflow for enhancing and evaluating in vivo bioavailability.

cAMP_Pathway_Inhibition Flavonoid This compound PDE cAMP Phosphodiesterase (PDE) Flavonoid->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory effects) PKA->Response Phosphorylates Targets

Caption: Proposed inhibition of the cAMP signaling pathway.

References

Preventing degradation of 5,7-Diacetoxy-8-methoxyflavone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 5,7-Diacetoxy-8-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide: Preventing Deacetylation and Degradation

This guide addresses the primary challenge in extracting this compound: the hydrolysis of its diacetoxy groups, which leads to the formation of 5,7-dihydroxy-8-methoxyflavone and other degradation products.

Question: My final extract shows a low yield of this compound and the presence of impurities with higher polarity. What could be the cause?

Answer: This is a common issue and is often due to the hydrolysis of the acetyl groups. Several factors during your extraction process could be responsible. Here’s a step-by-step guide to troubleshoot the problem:

  • Review Your Extraction Solvent's pH:

    • Issue: The acetyl groups on the flavonoid are susceptible to both acid and base-catalyzed hydrolysis. Using solvents with a pH that is too high or too low can lead to the removal of these protective groups.

    • Recommendation: Maintain a neutral to slightly acidic pH (around pH 5-6) during extraction. Avoid strongly acidic or alkaline conditions. If using water in your solvent system, ensure it is purified and has a neutral pH.

  • Evaluate the Extraction Temperature:

    • Issue: High temperatures can accelerate the rate of hydrolysis and other degradation reactions.

    • Recommendation: Employ extraction methods that operate at or near room temperature. If heating is necessary to improve solubility or extraction efficiency, it should be gentle and for the shortest duration possible. Long exposure to high temperatures should be avoided.

  • Assess the Extraction Time:

    • Issue: Prolonged extraction times increase the exposure of the target compound to potentially degradative conditions, even at moderate temperatures and neutral pH.

    • Recommendation: Optimize your extraction time to be as short as possible while still achieving a reasonable yield. Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.

  • Consider the Choice of Solvent:

    • Issue: The polarity of the solvent can influence the stability of the flavonoid. While polar solvents are often required to extract flavonoids, highly polar protic solvents like water and methanol can participate in hydrolysis reactions.

    • Recommendation: Consider using less protic solvents or mixtures. Ethyl acetate is a good option for extracting acetylated flavonoids due to its medium polarity and aprotic nature. If a more polar solvent is needed, a mixture of ethanol and water at a neutral pH could be a suitable compromise.

Question: How can I confirm that deacetylation is occurring in my extraction?

Answer: You can use analytical techniques to identify the presence of the deacetylated product, 5,7-dihydroxy-8-methoxyflavone, in your extract.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need to develop an HPLC method that can separate this compound from its potential degradation products.

    • Column: A C18 reversed-phase column is typically used for flavonoid analysis.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.

    • Detection: A UV-Vis detector set at a wavelength where both the acetylated and deacetylated forms absorb (e.g., around 270 nm and 330 nm) or a mass spectrometer (MS) for more definitive identification.

    • Confirmation: The deacetylated product will have a shorter retention time than the parent compound due to its increased polarity. You can confirm its identity by comparing the retention time and UV spectrum with a standard of 5,7-dihydroxy-8-methoxyflavone, if available, or by analyzing the mass spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway is the hydrolysis of the two acetoxy (acetyl) groups at the 5 and 7 positions of the flavone backbone. This results in the formation of 5,7-dihydroxy-8-methoxyflavone. This reaction is catalyzed by acidic or basic conditions and accelerated by heat.

Q2: Are there any "protective" features of the this compound molecule?

A2: Yes, the methoxy group at the 8-position is known to enhance the stability of the flavonoid core.[1][2] However, this does not protect the acetyl groups from hydrolysis.

Q3: Which extraction methods are recommended to minimize degradation?

A3: Modern, non-thermal or low-temperature extraction methods are generally preferred to minimize degradation. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter times.

  • Microwave-Assisted Extraction (MAE): While this method uses microwave energy to heat the solvent, it can be carefully controlled to minimize exposure to high temperatures and significantly shorten extraction times.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to maintain the solvent in a liquid state, allowing for rapid and efficient extraction. Careful optimization of temperature is crucial.

  • Maceration at Room Temperature: This is a simple method that involves soaking the plant material in a solvent at room temperature. While it minimizes thermal degradation, it can be time-consuming, which may increase the risk of hydrolysis if the solvent conditions are not optimal.

Q4: What solvents are best for extracting this compound while preventing degradation?

A4: The choice of solvent is critical. Here are some recommendations:

  • Ethyl Acetate: An excellent choice due to its medium polarity, which is suitable for acetylated flavonoids, and its aprotic nature, which minimizes the risk of hydrolysis.

  • Acetone: Another good aprotic solvent that can be used.

  • Ethanol/Water Mixtures: If a more polar solvent is necessary, a mixture of ethanol and water can be used. However, it is crucial to control the pH to be near neutral.

  • Avoid: Strongly acidic or basic aqueous solutions and prolonged use of highly protic solvents like methanol and water, especially at elevated temperatures.

Data Presentation

The following table summarizes the impact of different extraction parameters on the stability of flavonoids, with a focus on factors relevant to preventing the deacetylation of this compound. The data is compiled from general flavonoid stability studies and the principles of ester hydrolysis.

ParameterCondition 1Recovery/Stability of Acetylated Flavonoid (Hypothetical)Condition 2Recovery/Stability of Acetylated Flavonoid (Hypothetical)Rationale
pH of Solvent pH 3 (Acidic)LowpH 7 (Neutral)HighAcetyl groups are susceptible to acid-catalyzed hydrolysis.
pH of Solvent pH 9 (Basic)Very LowpH 7 (Neutral)HighBase-catalyzed hydrolysis of esters is typically faster than acid-catalyzed hydrolysis.
Temperature 80°CLow25°CHighHigher temperatures significantly accelerate the rate of hydrolysis.
Extraction Time 24 hoursModerate to Low1 hourHighLonger exposure to extraction conditions increases the extent of degradation.
Solvent Type Methanol/Water (50:50)ModerateEthyl AcetateHighProtic solvents like methanol and water can participate in hydrolysis, whereas aprotic solvents like ethyl acetate do not.

Experimental Protocols

Recommended Protocol for Extraction of this compound with Minimal Degradation

This protocol utilizes room temperature maceration with ethyl acetate to minimize hydrolysis.

1. Materials and Reagents:

  • Dried and powdered plant material containing this compound.
  • Ethyl acetate (HPLC grade or equivalent).
  • Anhydrous sodium sulfate.
  • Rotary evaporator.
  • Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel).
  • HPLC system for analysis.

2. Extraction Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of ethyl acetate to the flask.
  • Seal the flask and place it on an orbital shaker at room temperature (20-25°C).
  • Macerate for 4-6 hours with continuous agitation.
  • After maceration, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
  • Wash the plant residue with an additional 20 mL of ethyl acetate and combine the filtrates.
  • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
  • Filter off the sodium sulfate.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
  • Dry the resulting crude extract under vacuum to remove any remaining solvent.
  • Store the dried extract at -20°C in a desiccator to prevent degradation.

3. Analysis:

  • Dissolve a known amount of the dried extract in a suitable solvent (e.g., acetonitrile or methanol).
  • Analyze the sample by HPLC to determine the concentration of this compound and to check for the presence of the deacetylated product.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting the degradation of this compound during extraction.

degradation_troubleshooting start Low Yield of This compound check_deacetylation Analyze Extract by HPLC for Deacetylated Product start->check_deacetylation deacetylation_present Deacetylation Confirmed check_deacetylation->deacetylation_present Yes no_deacetylation Deacetylation Absent check_deacetylation->no_deacetylation No troubleshoot_extraction Troubleshoot Extraction Parameters deacetylation_present->troubleshoot_extraction other_issues Investigate Other Issues: - Incomplete Extraction - Other Degradation Pathways no_deacetylation->other_issues check_pH Is pH Neutral (5-7)? troubleshoot_extraction->check_pH adjust_pH Adjust Solvent pH to Neutral check_pH->adjust_pH No check_temp Is Temperature Low (≤ 40°C)? check_pH->check_temp Yes adjust_pH->check_temp reduce_temp Lower Extraction Temperature check_temp->reduce_temp No check_time Is Extraction Time Short? check_temp->check_time Yes reduce_temp->check_time reduce_time Shorten Extraction Time (e.g., use UAE/MAE) check_time->reduce_time No check_solvent Is Solvent Aprotic (e.g., Ethyl Acetate)? check_time->check_solvent Yes reduce_time->check_solvent change_solvent Switch to an Aprotic Solvent check_solvent->change_solvent No re_extract Re-run Extraction with Optimized Parameters check_solvent->re_extract Yes change_solvent->re_extract

Caption: Troubleshooting workflow for preventing degradation of this compound.

References

Enhancing the efficacy of 5,7-Diacetoxy-8-methoxyflavone in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Diacetoxy-8-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of this compound in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a natural flavone derivative.[1][2] It is structurally related to other flavonoids that exhibit a range of biological activities. One of the known activities of this compound is the inhibition of cAMP phosphodiesterase.[1]

Q2: I am observing low efficacy of this compound in my in vitro/in vivo model. What are the potential reasons?

A2: Low efficacy of flavonoids like this compound is often attributed to their low bioavailability.[3][4] Key factors include:

  • Poor Solubility: Flavonoids often have low water solubility, which can limit their concentration in aqueous buffers and in vivo.

  • Metabolic Instability: The compound may be rapidly metabolized in vitro by cellular enzymes or in vivo by liver enzymes and gut microbiota.[4] Acetoxy groups may be cleaved by esterases, converting the compound to its dihydroxy form (wogonin).

  • Low Permeability: The ability of the compound to cross cell membranes may be limited.

  • Experimental Conditions: Suboptimal experimental design, including incorrect dosage, administration route, or timing, can lead to poor results.

Q3: How can I improve the solubility of this compound for my experiments?

A3: To improve the solubility of flavonoids, consider the following approaches:

  • Co-solvents: Use of Dimethyl sulfoxide (DMSO) is a common practice for initial solubilization, followed by dilution in culture media or buffer.[5] However, be mindful of the final DMSO concentration to avoid solvent-induced toxicity.

  • pH adjustment: The solubility of some flavonoids can be influenced by pH.[6][7]

  • Formulation Strategies: For in vivo studies, consider nanoformulations such as nanosuspensions, nanoemulsions, or liposomes to enhance solubility and bioavailability.[8][9]

Q4: What is the expected stability of this compound in experimental conditions?

A4: The stability of flavonoids can be affected by factors like temperature, pH, and light. The ester linkages in this compound may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in biological systems. It is advisable to prepare fresh solutions and protect them from light. Thermal degradation can also occur, particularly with prolonged heating.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no biological activity in cell-based assays 1. Poor solubility of the compound in the culture medium. 2. Rapid metabolism of the compound by the cells. 3. Incorrect concentration range tested.1. Confirm the solubility of the compound in your final assay medium. Consider using a carrier solvent like DMSO at a non-toxic concentration. 2. Analyze the culture medium over time using HPLC to determine the stability of the compound. 3. Perform a dose-response study over a wide range of concentrations.
Inconsistent results between experiments 1. Variability in compound preparation. 2. Degradation of the compound upon storage. 3. Cell passage number and confluency.1. Standardize the protocol for dissolving and diluting the compound. 2. Prepare fresh solutions for each experiment or test the stability of stock solutions under your storage conditions. 3. Maintain consistent cell culture conditions, including passage number and seeding density.
Toxicity observed in control (vehicle-treated) group 1. High concentration of the vehicle (e.g., DMSO).1. Ensure the final concentration of the vehicle is below the toxic threshold for your specific cell line or animal model. Run a vehicle-only toxicity control.
Low bioavailability in animal models 1. Poor absorption from the gastrointestinal tract. 2. Significant first-pass metabolism in the liver.[11] 3. Rapid clearance from circulation.1. Consider alternative routes of administration, such as intraperitoneal or intravenous injection.[11] 2. Use formulation strategies like nanoencapsulation to protect the compound and enhance absorption.[8] 3. Co-administer with inhibitors of metabolic enzymes if the metabolic pathway is known.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation
  • Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations for the desired time points.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H16O7[2]
Molecular Weight 368.34 g/mol [2]
Appearance Crystalline solid[2]
Known Activity cAMP phosphodiesterase inhibitor[1]

Table 2: Strategies to Enhance Flavonoid Bioavailability

StrategyApproachExpected OutcomeReferences
Chemical Modification Acetylation, Methylation, GlycosylationImproved solubility, metabolic stability, and membrane permeability.[3]
Formulation Nanosuspensions, Nanoemulsions, Liposomes, Polymeric nanoparticlesIncreased surface area for dissolution, enhanced absorption, and protection from degradation.[8][9]
Co-administration Absorption enhancers, Metabolism inhibitorsIncreased intestinal absorption and reduced first-pass metabolism.[4]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution in DMSO treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and seed cells in 96-well plates prep_cells->treat_cells mtt_assay Perform MTT assay for cell viability treat_cells->mtt_assay wb_assay Perform Western blot for signaling pathway analysis treat_cells->wb_assay analyze_viability Calculate % cell viability and determine IC50 mtt_assay->analyze_viability analyze_wb Quantify protein expression levels wb_assay->analyze_wb

Caption: Workflow for in vitro efficacy testing of this compound.

signaling_pathway Hypothesized Signaling Pathway for Flavonoids flavonoid This compound receptor Cell Surface Receptor flavonoid->receptor Binds/Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor inflammation NF-κB akt->inflammation Inhibits proliferation Cell Proliferation mtor->proliferation Promotes apoptosis Apoptosis inflammation->apoptosis Inhibits

Caption: Hypothesized signaling pathway influenced by flavonoids.

troubleshooting_logic Troubleshooting Logic for Low Efficacy start Low Efficacy Observed check_solubility Is the compound soluble in the assay medium? start->check_solubility check_stability Is the compound stable under experimental conditions? check_solubility->check_stability Yes improve_solubility Improve Solubility: - Use co-solvents - Adjust pH - Use formulations check_solubility->improve_solubility No check_concentration Is the concentration range appropriate? check_stability->check_concentration Yes improve_stability Improve Stability: - Prepare fresh solutions - Protect from light/heat check_stability->improve_stability No optimize_concentration Optimize Concentration: - Perform broad dose-response check_concentration->optimize_concentration No end Re-evaluate Efficacy check_concentration->end Yes improve_solubility->end improve_stability->end optimize_concentration->end

Caption: Troubleshooting logic for addressing low experimental efficacy.

References

Addressing off-target effects of 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Diacetoxy-8-methoxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and navigating experimental challenges with this compound. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is primarily known for its inhibitory activity against cAMP phosphodiesterase (PDE)[1]. Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels.

Q2: Is this compound biologically active in its original form?

A2: It is highly probable that this compound functions as a prodrug. The acetate groups at positions 5 and 7 are likely hydrolyzed by intracellular esterases, converting the compound into its biologically active form, 5,7-dihydroxy-8-methoxyflavone, also known as Wogonin[2]. Therefore, the observed biological effects are most likely attributable to Wogonin.

Q3: What are the known off-target effects of the active form, Wogonin (5,7-dihydroxy-8-methoxyflavone)?

A3: Wogonin has several documented off-target effects beyond PDE inhibition. It has been shown to act as a positive allosteric modulator of the benzodiazepine site on the GABAA receptor, which can result in anxiolytic effects[2]. Additionally, it has demonstrated anti-tumor and anticonvulsant properties in preclinical studies[2].

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Flavonoids, including the active form of this compound, have a tendency to form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.

Troubleshooting Steps:

  • Visually Inspect Solutions: Check for any visible precipitation or cloudiness in your experimental solutions.

  • Dynamic Light Scattering (DLS): If available, use DLS to determine if the compound is forming aggregates at the concentrations used in your experiments.

  • Include a Detergent: As a control, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer. If the inhibitory effect of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • Concentration-Response Curve: Generate a full concentration-response curve. Aggregation-based inhibition often displays a steep, non-classical sigmoidal curve.

Issue 2: Poor solubility of the compound.

Possible Cause: Flavonoids often have limited solubility in aqueous buffers.

Troubleshooting Steps:

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication: Briefly sonicate the stock solution to aid in dissolution.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the solubility in buffers with slightly different pH values, if compatible with your experimental system.

  • Use of Pluronic F-127: For in vivo studies, formulating the compound with vehicles like Pluronic F-127 can improve solubility and bioavailability.

Issue 3: Interference with fluorescence-based assays.

Possible Cause: Flavonoids are known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound at the experimental concentrations in the assay buffer without any other assay components.

  • Spectral Scan: If possible, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help in determining if there is a spectral overlap with your assay's fluorophore.

  • Use a Different Assay Format: If significant interference is observed, consider using a non-fluorescence-based detection method, such as luminescence or absorbance.

Data on Potential Off-Target Effects

The following tables summarize the known off-target activities of Wogonin (the active form of this compound) and related flavonoids.

Table 1: Off-Target Profile of Wogonin (5,7-dihydroxy-8-methoxyflavone)

Target/ActivityEffectReported PotencyReference(s)
GABAA ReceptorPositive Allosteric ModulatorKi = 0.92 µM, IC50 = 1.26 µM[2]
Anti-tumorInduces apoptosis, inhibits proliferationVaries by cell line[2]
AnticonvulsantReduces seizure activityEffective at 7.5-30 mg/kg in mice[2]

Table 2: Biological Activities of Structurally Similar Flavonoids

CompoundBiological ActivityAffected Pathways/ProteinsReference(s)
5,7-dimethoxyflavoneAnti-sarcopenicPI3K-Akt, mTOR[3]
5,7-dihydroxyflavoneSensitizes cancer cells to TRAIL-induced apoptosisBax, Bcl-2, Mcl-1, IAPs[4]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)AnticancerNF-κB, Akt[5]

Experimental Protocols

Protocol 1: Assessment of Compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a series of dilutions of this compound in your final assay buffer, covering the concentration range of interest. Also, prepare a buffer-only control.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer each sample to a clean cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • Collect data on the particle size distribution and count rate.

  • Data Analysis:

    • An increase in the average particle size (hydrodynamic radius) and the appearance of a population of larger particles with increasing compound concentration is indicative of aggregation.

    • A significant increase in the count rate can also suggest the formation of aggregates.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prodrug Prodrug Activation cluster_targets Biological Targets 5_7_Diacetoxy_8_methoxyflavone This compound (Prodrug) Esterases Intracellular Esterases 5_7_Diacetoxy_8_methoxyflavone->Esterases Hydrolysis Wogonin 5,7-dihydroxy-8-methoxyflavone (Wogonin - Active Form) PDE cAMP Phosphodiesterase (Primary Target) Wogonin->PDE Inhibition GABA_A GABAA Receptor (Off-Target) Wogonin->GABA_A Modulation Cancer_Pathways Apoptosis/Proliferation Pathways (Off-Target) Wogonin->Cancer_Pathways Modulation Esterases->Wogonin

Caption: Prodrug activation and multi-target profile of this compound.

G Start Inconsistent Assay Results Check_Solubility Visually inspect for precipitation? Start->Check_Solubility Improve_Solubility Troubleshoot Solubility (e.g., sonication, pH) Check_Solubility->Improve_Solubility Yes Check_Aggregation Suspect Aggregation? Check_Solubility->Check_Aggregation No DLS Perform DLS Analysis Check_Aggregation->DLS Yes Check_Fluorescence Fluorescence Assay? Check_Aggregation->Check_Fluorescence No Detergent_Control Run detergent control (e.g., 0.01% Triton X-100) DLS->Detergent_Control Detergent_Control->Check_Fluorescence Compound_Control Run compound-only control Check_Fluorescence->Compound_Control Yes End Identify source of artifact Check_Fluorescence->End No Compound_Control->End

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_gaba GABAA Receptor Modulation by Wogonin Wogonin Wogonin Benzodiazepine_Site Benzodiazepine Site Wogonin->Benzodiazepine_Site Positive Allosteric Modulation GABA_A_Receptor GABAA Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated channel opening Benzodiazepine_Site->GABA_A_Receptor Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic Effect) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Caption: Off-target mechanism of Wogonin at the GABAA receptor.

References

Cell culture contamination issues in 5,7-Diacetoxy-8-methoxyflavone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5,7-Diacetoxy-8-methoxyflavone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common cell culture contamination issues.

Frequently Asked Questions (FAQs)

Product & Handling

Q1: What is this compound and what are its common applications?

This compound is a natural product found in plants of the Scutellaria genus.[1] It is known to exhibit inhibitory activity against cAMP phosphodiesterase, making it a compound of interest for various research applications, including cancer and neuroprotective studies.[1][2][3]

Q2: How should I properly dissolve and store this compound for cell culture experiments?

Proper dissolution and storage are critical to prevent chemical precipitation that can be mistaken for microbial contamination. It is recommended to consult the manufacturer's datasheet for specific solubility information. Typically, a stock solution is prepared in a sterile solvent like DMSO and then further diluted in culture medium to the final working concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Identifying Contamination

Q3: My cell culture medium turned cloudy and yellow shortly after adding this compound. Is this contamination?

While rapid changes in medium color and turbidity are classic signs of bacterial contamination, it's also possible that the compound has precipitated out of solution, especially at high concentrations.[4][5]

  • To differentiate: First, examine a sample of the medium under a microscope. Bacteria will appear as small, motile rods or cocci, often causing a "quicksand" effect.[5] If no microbes are visible, consider the possibility of precipitation. You can try preparing a fresh dilution of the compound and observing its solubility in the medium before adding it to your cells.

Q4: I've noticed filamentous structures floating in my culture after treatment. What could this be?

Filamentous structures are a hallmark of fungal (mold) contamination.[5][6] These can appear as a fuzzy mass or thin, thread-like growths.[5] Yeast contamination, another type of fungal contamination, will appear as individual round or oval particles that may be budding.[5]

Q5: My cells are growing slowly and look unhealthy, but the medium is clear. What type of contamination should I suspect?

Slow cell growth and changes in morphology without obvious turbidity can be indicative of Mycoplasma contamination.[7] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[7] Another possibility is viral contamination, which is also difficult to detect visually.[8] Regular testing for Mycoplasma is highly recommended.[7]

Prevention & Best Practices

Q6: Should I use antibiotics in my culture medium when working with this compound?

The use of antibiotics in routine cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level contamination and may have off-target effects on cells.[9][10] If you choose to use antibiotics, it's advisable to periodically culture your cells without them to unmask any cryptic contamination.[10] The best defense against contamination is a strict aseptic technique.[4]

Q7: How can I be sure my this compound stock solution is not a source of contamination?

To ensure your stock solution is sterile, it can be filter-sterilized using a 0.22 µm syringe filter before being aliquoted and stored. This is particularly important if you are dissolving the compound in a non-sterile solvent.

Troubleshooting Guides

Guide 1: Differentiating Compound Precipitation from Bacterial Contamination

This guide will help you determine if unexpected particulates in your culture are due to the test compound or a bacterial contamination.

Observation Potential Cause Recommended Action
Medium is cloudy/turbid; pH drops (medium turns yellow) Bacterial ContaminationDiscard the culture immediately. Decontaminate the incubator and biosafety cabinet.[5] Review aseptic technique.
Precipitate or crystals visible, often settling at the bottom of the flask/plate Compound PrecipitationCheck the solubility of this compound in your specific culture medium. Consider lowering the final concentration or using a different solvent for the stock solution.
Microscopic Examination
Small, motile particles (cocci or rods) visible between cellsBacterial ContaminationConfirm by Gram stain if necessary. Discard culture.
No motile particles visible; crystalline or amorphous structures may be presentCompound PrecipitationPrepare a cell-free flask with medium and the compound at the same concentration to observe for precipitation.
Guide 2: Identifying and Managing Common Contaminants

Use this table to identify potential contaminants and take appropriate action.

Contaminant Type Visual & Microscopic Clues Immediate Actions Prevention
Bacteria Rapidly cloudy medium, pH drop (yellow color), unpleasant odor. Small, motile particles under microscope.[4][5]Discard contaminated cultures.[5] Disinfect workspace and incubator.[11]Strict aseptic technique, use of sterile reagents and media, regular cleaning of equipment.[4][11]
Yeast Medium may become slightly turbid and turn yellow over time. Round or oval budding particles visible under microscope.[5]Discard contaminated cultures.[5]Ensure proper air filtration, decontaminate incubators weekly.[4]
Mold Filamentous hyphae, may form fuzzy colonies on the surface. Thin, thread-like structures visible under microscope.[5]Discard contaminated cultures immediately and carefully to avoid spore dispersal.[6]Regularly replace HEPA filters, keep lab surfaces clean and dry.[4]
Mycoplasma Often no visible signs. May cause reduced cell growth rate, changes in cell morphology, and decreased transfection efficiency.[7]Isolate suspected cultures. Test for Mycoplasma using PCR, ELISA, or DNA staining.[7] Discard positive cultures.Quarantine and test all new cell lines.[4] Use Mycoplasma-free certified reagents and serum.[4]
Cross-Contamination Overgrowth of a different cell type with a distinct morphology.Isolate the culture. Verify cell line identity using DNA fingerprinting or karyotyping.[12]Handle only one cell line at a time.[10] Use separate media and reagents for each cell line.

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound
  • Preparation: Before starting, disinfect the biosafety cabinet (BSC) with 70% ethanol.[4] Ensure all materials (pipette tips, tubes, flasks) entering the BSC are also sprayed with ethanol.

  • Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.

  • Reagent Handling: When preparing the stock solution, use sterile, disposable labware. If the solvent is not certified sterile, filter-sterilize the final stock solution through a 0.22 µm filter into a sterile container.

  • Cell Treatment: When adding the diluted compound to your cell cultures, work efficiently to minimize the time the flasks or plates are open. Avoid passing your hands over open containers.

  • Incubation: Place treated cultures back into a clean, dedicated incubator.

  • Cleanup: After your work is complete, disinfect the BSC again and dispose of all waste properly.

Protocol 2: Routine Cell Culture Monitoring
  • Daily Visual Inspection: Check your cultures daily for any signs of contamination, such as turbidity, color change, or visible microbial growth.

  • Regular Microscopic Examination: At each passage, examine your cells under an inverted microscope. Look for healthy morphology and the absence of any visible microbial contaminants between the cells.

  • Mycoplasma Testing: Perform routine Mycoplasma testing on all cell lines, for instance, every 1-2 months.[4]

  • Record Keeping: Maintain a detailed log for each cell line, noting passage number, date, and any observations. This can help trace the source of contamination if it occurs.

Visual Guides

Experimental_Workflow General Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent Prepare sterile stock solution of this compound treat_cells Treat cells with desired concentrations of the compound prep_reagent->treat_cells prep_cells Culture and passage healthy cells seed_cells Seed cells into experimental plates/flasks prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for experimental duration treat_cells->incubate monitor Monitor cell morphology and check for contamination incubate->monitor assay Perform downstream assays (e.g., viability, signaling) monitor->assay data_analysis Analyze and interpret data assay->data_analysis

Caption: A typical workflow for cell-based experiments involving a test compound.

Troubleshooting_Contamination Troubleshooting Suspected Contamination cluster_obs Troubleshooting Suspected Contamination cluster_diag Troubleshooting Suspected Contamination cluster_action Troubleshooting Suspected Contamination start Suspected Contamination in Culture visual_check Visual Check: Cloudy medium? pH change? start->visual_check microscopy Microscopic Examination: Motile particles? Filaments? visual_check->microscopy Yes, changes observed visual_check->microscopy No, medium is clear bacterial Likely Bacterial microscopy->bacterial Motile particles seen fungal Likely Fungal microscopy->fungal Filaments/yeast seen mycoplasma Suspect Mycoplasma microscopy->mycoplasma No visible microbes, but cells are unhealthy precipitation Likely Compound Precipitation microscopy->precipitation No microbes, crystalline structures seen discard Discard Culture & Decontaminate Workspace bacterial->discard fungal->discard test_myco Perform Mycoplasma Test mycoplasma->test_myco check_sol Check Compound Solubility & Re-evaluate Concentration precipitation->check_sol

Caption: A decision tree for troubleshooting suspected cell culture contamination.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 5,7-Diacetoxy-8-methoxyflavone and 5,7-dihydroxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related flavones: 5,7-Diacetoxy-8-methoxyflavone and its parent compound, 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct and potentially overlapping pharmacological profiles.

Introduction

5,7-dihydroxy-8-methoxyflavone (wogonin) is a well-characterized natural flavonoid isolated from the root of Scutellaria baicalensis (Baikal skullcap), a plant used extensively in traditional medicine.[1][2] Wogonin has demonstrated a wide range of therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]

This compound is the acetylated derivative of wogonin. Acetylation is a common chemical modification of flavonoids aimed at improving their physicochemical properties, such as stability and bioavailability.[5] It is hypothesized that this compound may act as a prodrug, being metabolized in vivo to release the active wogonin.[5][6]

Comparative Bioactivity Profile

The primary reported bioactivity for this compound is the inhibition of cAMP phosphodiesterase, while wogonin is known to modulate multiple targets, including the GABA-A receptor and key signaling pathways involved in inflammation and cancer.[3][7]

Quantitative Bioactivity Data

Table 1: Neuroprotective Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

BioactivityTargetAssayValueReference
AnxiolyticGABA-A Receptor (Benzodiazepine Site)Radioligand BindingK_i = 0.92 µM[8]
GABAA Receptor ModulationGABA-A ReceptorElectrophysiologyIC_50 = 1.26 µM

Table 2: Anticancer Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

Cancer Cell LineBioactivityIC_50 ValueReference
SW48 (Colorectal)Antiproliferative8 µM[5]
VariousApoptosis Induction, Cell Cycle ArrestVaries[1][9]
A549 (Lung), SGC-7901 (Stomach)Growth Inhibition, ApoptosisDose-dependent[5]
HCT-116 (Colorectal)ApoptosisDose-dependent[1]
MCF-7 (Breast)Antiproliferative, G1 ArrestDose- and time-dependent[1]
A2780 (Ovarian)Apoptosis200 µM[2]

Table 3: Anti-inflammatory Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

BioactivityTarget/PathwayEffectReference
Inhibition of Inflammatory MediatorsiNOS, COX-2, TNF-α, IL-1βSuppression of expression/production[4][10][11]
Modulation of Signaling PathwaysNF-κB, Nrf2Inhibition of NF-κB, Activation of Nrf2[10]

Signaling Pathways

5,7-dihydroxy-8-methoxyflavone (Wogonin)

Wogonin modulates several critical signaling pathways implicated in disease pathogenesis. Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway and the activation of the Nrf2/antioxidant response element (ARE) pathway.

wogonin_signaling Wogonin 5,7-dihydroxy-8-methoxyflavone (Wogonin) IKK IKK Wogonin->IKK Inhibits Keap1_Nrf2 Keap1/Nrf2 Wogonin->Keap1_Nrf2 Disrupts Interaction NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus1->Inflammatory_Genes Activates Transcription Nucleus2 Nucleus Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Nucleus2 Translocates to ARE ARE Nucleus2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Signaling pathways modulated by wogonin.
This compound

The primary proposed mechanism for this compound is the inhibition of cAMP phosphodiesterase (PDE). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE, this compound would increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

diacetoxy_signaling Diacetoxyflavone This compound PDE cAMP Phosphodiesterase (PDE) Diacetoxyflavone->PDE Inhibits cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Substrates

Proposed signaling pathway for this compound.

The Prodrug Hypothesis: From Diacetoxy to Dihydroxy

Acetylation of flavonoids is a strategy known to enhance their metabolic stability and cellular uptake.[5] It is highly probable that this compound functions as a prodrug of wogonin. In this model, the acetyl groups increase the lipophilicity of the molecule, facilitating its absorption across cell membranes. Once inside the cell, esterase enzymes would hydrolyze the acetyl groups, releasing the active 5,7-dihydroxy-8-methoxyflavone (wogonin) to exert its biological effects.

prodrug_hypothesis cluster_0 Inside Cell Diacetoxy This compound (Prodrug) Cell_Membrane Cell Membrane Diacetoxy->Cell_Membrane Passive Diffusion Esterases Esterases Diacetoxy->Esterases Hydrolysis Intracellular Intracellular Space Dihydroxy 5,7-dihydroxy-8-methoxyflavone (Active Drug) Esterases->Dihydroxy Bioactivity Biological Activity Dihydroxy->Bioactivity

Prodrug activation of this compound.

Experimental Protocols

cAMP Phosphodiesterase (PDE) Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Incubation: In a microplate, combine the PDE enzyme, the test compound (this compound) at various concentrations, and a substrate solution containing a known amount of cAMP, including radioactively labeled [³H]-cAMP.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes at 30°C), terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation: Use anion-exchange resin to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

  • Quantification: Measure the radioactivity of the [³H]-adenosine in the eluate using a scintillation counter. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

GABA-A Receptor Binding Assay (General Protocol)

This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptic membranes containing GABA-A receptors.

  • Binding Reaction: Incubate the prepared membranes with a radioligand specific for the benzodiazepine site (e.g., [³H]-Flunitrazepam or [³H]-Muscimol) and varying concentrations of the test compound (5,7-dihydroxy-8-methoxyflavone).

  • Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of an unlabeled ligand (e.g., diazepam) to saturate the receptors and determine the level of non-specific binding.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki or IC50 value of the test compound by analyzing the competition binding data.

Conclusion

5,7-dihydroxy-8-methoxyflavone (wogonin) is a multifaceted bioactive compound with well-documented anti-inflammatory, anticancer, and neuroprotective properties, mediated through its interaction with various signaling pathways and receptors. In contrast, this compound is primarily noted for its potential as a cAMP phosphodiesterase inhibitor.

The structural relationship and the known effects of flavonoid acetylation strongly suggest that this compound likely serves as a prodrug for wogonin, offering potentially improved pharmacokinetic properties. This could translate to enhanced in vivo efficacy. Further research is warranted to directly compare the bioactivities of these two compounds and to confirm the in vivo hydrolysis of the diacetoxy form to wogonin. Such studies would be invaluable for the development of wogonin-based therapeutics.

References

A Comparative Guide to Phosphodiesterase Inhibitors: 5,7-Diacetoxy-8-methoxyflavone in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5,7-diacetoxy-8-methoxyflavone and other prominent phosphodiesterase (PDE) inhibitors, supported by experimental data and detailed methodologies. Phosphodiesterases are a superfamily of enzymes crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting these enzymes, PDE inhibitors can elevate intracellular levels of cAMP and/or cGMP, leading to a wide range of physiological effects and therapeutic applications.[1][3]

This compound is a natural flavonoid, reportedly isolated from plants of the Scutellaria genus, that has demonstrated inhibitory activity against cAMP phosphodiesterase.[4] This guide places this compound in the broader context of well-characterized PDE inhibitors to aid in research and drug development efforts.

The Central Role of PDEs in Cellular Signaling

The therapeutic action of PDE inhibitors is rooted in their ability to modulate the cAMP and cGMP signaling pathways. These pathways are fundamental to countless cellular processes.

  • cAMP Signaling Pathway: Initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP, this pathway regulates functions such as cardiac contractility, smooth muscle relaxation, and inflammatory responses.[1][5][6] The signal is terminated by cAMP-specific PDEs, which hydrolyze cAMP to the inactive 5'-AMP.[3]

  • cGMP Signaling Pathway: Activated by guanylyl cyclases, which produce cGMP from GTP, this pathway is a key regulator of vasodilation, platelet aggregation, and neuronal signaling.[5][7] The signal is attenuated by cGMP-specific PDEs (like PDE5), which convert cGMP to 5'-GMP.[6][8]

There is also significant "cross-talk" between these pathways, where the activity of certain PDEs can be influenced by both cyclic nucleotides, allowing for complex regulatory control.[7][9][10]

camp_signaling_pathway cluster_membrane Cell Membrane Receptor GPCR AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP synthesizes Extracellular Extracellular Signal Extracellular->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE cAMP-PDE cAMP->PDE Response Cellular Response PKA->Response phosphorylates targets AMP 5'-AMP PDE->AMP hydrolyzes cgmp_signaling_pathway cluster_membrane Cell Membrane sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP synthesizes NO Nitric Oxide (NO) NO->sGC activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 cGMP-PDE (e.g., PDE5) cGMP->PDE5 Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Response leads to GMP 5'-GMP PDE5->GMP hydrolyzes pde_assay_workflow Start Start Prep Prepare Reagents: - PDE Enzyme - Test Compound (e.g., Flavone) - cNMP Substrate (cAMP/cGMP) - Assay Buffer Start->Prep Dispense Dispense PDE Enzyme and Test Compound dilutions into microplate Prep->Dispense Incubate1 Pre-incubate Enzyme with Inhibitor Dispense->Incubate1 Initiate Initiate Reaction: Add cNMP Substrate Incubate1->Initiate Incubate2 Incubate at controlled temperature (e.g., 37°C) Initiate->Incubate2 Terminate Terminate Reaction (e.g., add IBMX, stop solution) Incubate2->Terminate Detect Detect Product Formation (AMP/GMP) or Substrate Depletion Terminate->Detect Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 value Detect->Analyze End End Analyze->End

References

A Comparative Guide to the Anticancer Effects of 5,7-Diacetoxy-8-methoxyflavone and Standard Chemotherapies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct in vivo studies on the anticancer effects of 5,7-Diacetoxy-8-methoxyflavone are limited in publicly available literature. This guide provides a comparative analysis of its parent compound, 5,7-dihydroxy-8-methoxyflavone (Wogonin) , against the standard chemotherapeutic agents Cisplatin and Doxorubicin , based on available preclinical data from animal models. This compound is likely a prodrug of Wogonin, meaning it is converted into the active form (Wogonin) within the body. Therefore, the data presented for Wogonin is highly relevant for predicting the potential efficacy of this compound.

Executive Summary

This guide offers a comparative overview of the in vivo anticancer efficacy of the flavonoid Wogonin and the conventional chemotherapy drugs, Cisplatin and Doxorubicin. The data is compiled from various preclinical studies using xenograft animal models for different cancer types. Wogonin demonstrates notable tumor growth inhibition with a favorable safety profile, positioning it as a potential candidate for further investigation, either as a standalone therapy or in combination with standard treatments. Cisplatin and Doxorubicin, while potent, exhibit well-documented toxicities that often limit their clinical use.

Comparative Performance Data

The following tables summarize the quantitative data on the anticancer effects of Wogonin, Cisplatin, and Doxorubicin in various animal models.

Table 1: In Vivo Efficacy of Wogonin in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage and AdministrationKey Findings
Colon CancerNude MiceHT-2910 mg/kg, oral, 3 times/week for 43 daysSignificant inhibition of tumor growth.[1]
Colon CancerNude MiceSW4802 µM, intraperitoneal, every other day for 10 daysSignificant decrease in tumor weight and volume.[2]

Table 2: In Vivo Efficacy of Cisplatin in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage and AdministrationKey Findings
Lung Cancer (SCLC)Nude MiceH5263.0 mg/kg, intraperitoneal, single doseTumor response recorded, used to induce resistance.[3]
Lung CancerNOD/SCID MicePatient-Derived10 mg/kg, intravenous, every 2 days for 18 daysVaried responses, mirroring clinical heterogeneity.[4]

Table 3: In Vivo Efficacy of Doxorubicin in Xenograft Models

Cancer TypeAnimal ModelCell LineDosage and AdministrationKey Findings
Prostate CancerNude MicePC34 or 8 mg/kg, intraperitoneal, single dose on day 10Significant tumor growth inhibition at day 18 and 22.[5]
Prostate CancerNude MicePC32.5-10 mg/kg, intraperitonealDose-dependent delay in tumor growth.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and further development of these studies.

Xenograft Tumor Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon, H526 for lung, PC3 for prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Athymic nude mice or NOD/SCID mice (typically 4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 2.5 x 10^7 cells) in a sterile medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6][7]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the major (L) and minor (W) diameters with calipers. Tumor volume (V) is calculated using the formula: V = 0.5 × L × W².[2]

  • Treatment Initiation: Treatment commences when the tumors reach a predetermined size (e.g., 50-150 mm³).[7]

Drug Administration Protocols
  • Wogonin:

    • Oral Administration: Wogonin is suspended in a vehicle (e.g., saline, 0.5% carboxymethylcellulose) and administered orally using a gavage needle at a specified dosage and schedule (e.g., 10 mg/kg, 3 times/week).[1]

    • Intraperitoneal Injection: Wogonin is dissolved in a suitable solvent (e.g., DMSO) and diluted with saline for intraperitoneal injection at the desired concentration and frequency (e.g., 2 µM, every other day).[2]

  • Cisplatin:

    • Intraperitoneal Injection: Cisplatin is typically dissolved in sterile saline and administered via intraperitoneal injection. Dosages and schedules can vary depending on the study design (e.g., a single high dose of 3.0 mg/kg or multiple lower doses).[3]

  • Doxorubicin:

    • Intraperitoneal Injection: Doxorubicin is dissolved in sterile saline and administered via intraperitoneal injection. The dosing can be a single administration or multiple doses over a period (e.g., 4 or 8 mg/kg, single dose).[5]

Toxicity and Efficacy Assessment
  • Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in treated groups to the control (vehicle-treated) group.

  • Toxicity Monitoring: Animal well-being is monitored throughout the study. This includes regular body weight measurements, observation for any clinical signs of toxicity (e.g., changes in behavior, posture, or fur), and, in some studies, analysis of blood and organ tissues at the end of the experiment.

  • Immunohistochemistry and Western Blotting: At the end of the study, tumors are excised, and tissues are processed for immunohistochemical or western blot analysis to evaluate the expression of relevant biomarkers and signaling proteins.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Wogonin, Cisplatin, and Doxorubicin are mediated through distinct signaling pathways.

Wogonin: PI3K/Akt and Hippo Signaling Pathways

Wogonin has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.

Wogonin_Signaling_Pathway Wogonin Wogonin PI3K PI3K Wogonin->PI3K Inhibits YAP1 YAP1 Wogonin->YAP1 Downregulates p_YAP1 p-YAP1 (Inactive) Wogonin->p_YAP1 Upregulates IRF3 IRF3 Wogonin->IRF3 Downregulates Apoptosis Apoptosis Wogonin->Apoptosis Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Metastasis Akt->Proliferation YAP1->Proliferation IRF3->Proliferation

Caption: Wogonin inhibits the PI3K/Akt pathway and modulates the Hippo pathway, leading to apoptosis and reduced proliferation.

Cisplatin: DNA Damage Response Pathway

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which activates cellular DNA damage response pathways, ultimately leading to apoptosis.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus DNA_Adducts DNA Adducts (Intrastrand & Interstrand Crosslinks) DNA->DNA_Adducts Forms DDR DNA Damage Response (DDR) (ATM, ATR, p53) DNA_Adducts->DDR Activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_Repair DNA Repair (NER, HR) DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis If damage is severe Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits DNA DNA Doxorubicin->DNA Intercalates DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Stabilizes Cleavage Complex DNA_Intercalation DNA Intercalation Replication_Block Replication & Transcription Block DNA_Breaks->Replication_Block DNA_Intercalation->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

References

A Comparative Analysis of 5,7-Diacetoxy-8-methoxyflavone and Established Therapeutics in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 5,7-Diacetoxy-8-methoxyflavone and its related methoxyflavones against established drugs in the fields of inflammation and cancer. The data presented is based on available preclinical research and aims to offer an objective comparison to inform further investigation and drug development efforts.

Executive Summary

This compound is a naturally occurring flavonoid that has been identified as a cAMP phosphodiesterase inhibitor[1]. While specific efficacy data for this compound is limited, extensive research on the closely related 5,7-dimethoxyflavone suggests potential therapeutic applications in conditions where phosphodiesterase (PDE), inflammatory, or cell proliferation pathways are dysregulated. This guide will primarily utilize data for 5,7-dimethoxyflavone as a proxy to compare its performance against standard-of-care drugs in anti-inflammatory and anti-cancer contexts.

Anti-Inflammatory Efficacy

Methoxyflavones, including 5,7-dimethoxyflavone, have demonstrated anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. While direct comparative studies are scarce, the available data allows for a preliminary assessment of potency.

Quantitative Comparison: Anti-Inflammatory Activity
CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
5,7-Dimethoxyflavone PDE510.64[2]Not Applicable
Ibuprofen COX-112[3]0.15[3]
COX-280[3]
Celecoxib COX-182[3]12[3]
COX-26.8[3]
Diclofenac COX-10.076[3]2.9[3]
COX-20.026[3]

Note: The mechanism of 5,7-dimethoxyflavone's anti-inflammatory effect may also be linked to its phosphodiesterase inhibitory activity, which can modulate inflammatory signaling pathways. A direct comparison of IC50 values with COX inhibitors should be interpreted with caution as they target different enzymes.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib Celecoxib->COX2 Apoptosis_Pathway Methoxyflavone 5,7-Dimethoxyflavone ROS ↑ Reactive Oxygen Species (ROS) Methoxyflavone->ROS CellCycleArrest Cell Cycle Arrest Methoxyflavone->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, PDE Enzyme, cAMP Substrate, and Test Compound Incubate Incubate PDE Enzyme with Test Compound and cAMP Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Remaining cAMP (e.g., Fluorescence, Luminescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

References

Structure-Activity Relationship of 5,7-Diacetoxy-8-methoxyflavone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,7-Diacetoxy-8-methoxyflavone and its analogs, focusing on their anti-inflammatory and cytotoxic properties. The information presented is collated from various experimental studies to aid in the understanding of how structural modifications to the flavone backbone influence biological activity.

Core Structure and Analogs

The core structure under consideration is the flavone backbone, with specific interest in substitutions at the 5, 7, and 8 positions of the A-ring, as well as modifications on the B-ring. This compound is a derivative of the naturally occurring flavone wogonin (5,7-dihydroxy-8-methoxyflavone). The introduction of acetoxy groups at positions 5 and 7 is a common strategy to potentially enhance bioavailability, which can be hydrolyzed in vivo to the active dihydroxy form.

The biological activity of this class of compounds is significantly influenced by the substitution pattern of hydroxyl (-OH), methoxy (-OCH₃), and acetoxy (-OCOCH₃) groups.

Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound analogs. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Cytotoxicity of 5,7,8-Substituted Flavone Analogs
CompoundSubstitutionCell LineIC₅₀ (µM)Reference
Wogonin 5,7-dihydroxy-8-methoxyVarious cancer cell lines10-50[1]
5,7-Dimethoxy-8-hydroxyflavone 5,7-dimethoxy-8-hydroxy---
5-Hydroxy-7,8-dimethoxyflavone 5-hydroxy-7,8-dimethoxy---
5,7,8-Trimethoxyflavone 5,7,8-trimethoxy->100[1]
This compound 5,7-diacetoxy-8-methoxy-Not reported-

Note: Direct cytotoxic data for this compound was not available in the reviewed literature. Its activity is predicted to be dependent on its conversion to wogonin.

Table 2: Anti-inflammatory Activity of 5,7,8-Substituted Flavone Analogs
CompoundAssayCell LineInhibition/IC₅₀Reference
Wogonin NO ProductionRAW 264.7IC₅₀ ~20 µM[2]
5,7-Dimethoxyflavone NO ProductionRAW 264.7Less active than wogonin[3]
8-Methoxypsoralen Inflammatory CytokinesRat ChondrocytesSignificant reduction[2]

Structure-Activity Relationship Summary

Based on the available data, the following SAR can be deduced for 5,7,8-substituted flavones:

  • Hydroxyl Groups: The presence of hydroxyl groups at positions 5 and 7 is crucial for both cytotoxic and anti-inflammatory activities. The 5-OH group can form a hydrogen bond with the C4-keto group, which is believed to contribute to the bioactivity.

  • Methoxy Groups: Methoxy groups, particularly at position 8, are common in active flavonoids. However, excessive methoxylation can lead to a decrease in activity. For instance, 5,7,8-trimethoxyflavone shows reduced cytotoxicity compared to wogonin.[1] The presence of a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity.[4]

  • Acetoxy Groups: Acetoxylation is a prodrug strategy. The in vivo or in situ hydrolysis of acetoxy groups to hydroxyl groups is expected to be a prerequisite for activity.

  • B-Ring Substitution: The substitution pattern on the B-ring also plays a significant role. Hydroxylation on the B-ring can influence the antioxidant and anti-inflammatory properties of the flavone.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Complete cell culture medium (DMEM)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Flavonoid Flavonoid Analogs Flavonoid->IKK Inhibits Flavonoid->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by flavonoid analogs.

Experimental Workflow

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization A Lead Compound (this compound) B Analog Synthesis (Modification of A/B rings) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Anti-inflammatory Assays (e.g., NO Production) B->D E Determine IC50 Values C->E D->E F Establish Structure-Activity Relationships E->F G Identify Potent Analogs F->G H Further Modification G->H H->B Iterative Cycle

Caption: General experimental workflow for structure-activity relationship studies.

References

The Neuroprotective Potential of 5,7-Diacetoxy-8-methoxyflavone: A Comparative Guide Based on Structurally Related Flavonoids from Scutellaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the neuroprotective effects of 5,7-Diacetoxy-8-methoxyflavone remains limited, its origin from the Scutellaria genus—a rich source of flavonoids with demonstrated neurological benefits—provides a strong rationale for its investigation. This guide offers a comparative analysis of two well-researched neuroprotective flavonoids from Scutellaria, baicalein and wogonin. By examining their mechanisms of action, and efficacy in preclinical models, we can infer the potential neuroprotective profile of this compound and provide a framework for its future evaluation.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of baicalein and wogonin has been evaluated in various in vitro and in vivo models of neurological damage. The following tables summarize key quantitative data from these studies, highlighting their impact on cell viability, inflammation, and oxidative stress.

Table 1: In Vitro Neuroprotective Effects of Baicalein and Wogonin

ParameterCell ModelInsultCompoundConcentrationObserved EffectReference
Cell Viability PC12 cellsAmyloid β (Aβ₂₅₋₃₅)Baicalein50 µMSignificantly restored mitochondrial membrane potential to ~79% of control.[1]
PC12 cellsAmyloid β (Aβ₂₅₋₃₅)Wogonin50 µMSignificantly restored mitochondrial membrane potential to ~76% of control.[1]
Primary cortical neuronsOxygen-glucose deprivation (OGD)Baicalein10, 20, 40 µMSignificantly attenuated neuronal death.[2]
Oxidative Stress PC12 cellsAmyloid β (Aβ₂₅₋₃₅)BaicaleinNot specifiedShowed the highest activity in reducing oxidative stress among the tested flavones.[3]
Rat primary cortical cellsOxidative stressWogoninNot specifiedInhibited oxidative stress-induced neuronal damage.[4]
Inflammation PC12 cellsAmyloid β (Aβ₂₅₋₃₅)BaicaleinNot specifiedSuppressed expression of iNOS and COX-2.[5]
PC12 cellsAmyloid β (Aβ₂₅₋₃₅)WogoninNot specifiedSuppressed expression of iNOS and COX-2.[5]
OGD-induced PC12 cellsIschemiaBaicalein, WogoninNot specifiedReduced expression of Toll-like receptor 2 (TLR2) and tumor necrosis factor-alpha (TNF-α).[3]

Table 2: In Vivo Neuroprotective Effects of Baicalein and Wogonin

ParameterAnimal ModelInsultCompoundDosageObserved EffectReference
Infarct Volume MCAO rat modelIschemic strokeWogoninNot specifiedAlleviated infarct volume.[3]
Neurological Deficit MCAO rat modelIschemic strokeBaicalin100 mg/kgReduced neurological deficit scores.[2]
Oxidative Stress Traumatic Brain Injury (TBI) rat modelTBIWogonin40 mg/kgIncreased levels of glutathione, superoxide dismutase, and catalase; inhibited malondialdehyde and reactive oxygen species.[6]
Inflammation GCI/R rat modelIschemiaWogoninNot specifiedSuppressed the expression of iNOS and TNF-α.[3]

Signaling Pathways in Neuroprotection

Baicalein and wogonin exert their neuroprotective effects by modulating multiple intracellular signaling pathways involved in inflammation, oxidative stress, and apoptosis. The diagrams below illustrate the key pathways targeted by these flavonoids.

cluster_0 Inflammatory Stimuli (e.g., Aβ, Ischemia) cluster_1 Baicalein / Wogonin cluster_2 Signaling Cascades cluster_3 Cellular Response TLR4 TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Flavonoids Baicalein Wogonin Flavonoids->MAPK Inhibits Flavonoids->NFkB Inhibits PI3K_Akt PI3K/Akt Flavonoids->PI3K_Akt Activates Inflammation Neuroinflammation (iNOS, COX-2, TNF-α) MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes NFkB->Inflammation Promotes Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotes Oxidative_Stress Oxidative Stress Inflammation->Oxidative_Stress Contributes to Oxidative_Stress->Apoptosis Induces

Caption: Anti-inflammatory and neuroprotective signaling pathways modulated by baicalein and wogonin.

cluster_0 Oxidative Stress cluster_1 Wogonin cluster_2 Signaling Pathway cluster_3 Cellular Response ROS ROS PI3K_Akt PI3K/Akt ROS->PI3K_Akt Inhibits Wogonin Wogonin Wogonin->ROS Scavenges Wogonin->PI3K_Akt Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response (GSH, SOD, CAT) HO1->Antioxidant_Response Promotes Apoptosis_Inhibition Apoptosis Inhibition HO1->Apoptosis_Inhibition Promotes

References

Bridging the Gap: A Comparative Guide to Translating In Vitro Anticancer Findings of Methoxyflavones to In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Approximating 5,7-Diacetoxy-8-methoxyflavone

Direct in vivo experimental data for the novel compound this compound remains limited in publicly accessible research. However, its structural similarity to well-studied methoxyflavones allows for a predictive comparison to guide researchers in translating potential in vitro findings to in vivo models. This guide leverages extensive data from its close structural analogs—wogonin (5,7-dihydroxy-8-methoxyflavone) and acacetin (5,7-dihydroxy-4'-methoxyflavone)—to provide a framework for future research. The diacetoxy groups on the target compound are expected to be hydrolyzed to hydroxyl groups by esterases in vivo, making wogonin a particularly relevant surrogate for predicting biological activity.

This guide will compare the in vitro and in vivo anticancer activities of these related flavonoids, detail common experimental protocols, and visualize the key signaling pathways involved, offering a comprehensive resource for researchers aiming to advance novel flavonoids from the laboratory to preclinical studies.

Comparative Efficacy of Structurally Related Flavonoids

To understand the potential of this compound, we can analyze the performance of its analogs. Wogonin and acacetin have demonstrated significant anticancer effects across a variety of cancer cell lines and in animal models.

Table 1: Comparison of In Vitro Anticancer Activity of Related Methoxyflavones

Compound Cancer Cell Line Assay Key Findings (e.g., IC50) Mechanism of Action Reference
Wogonin Human Colorectal (HCT-116) Apoptosis Assay Induces apoptosis Regulation of p53 nuclear translocation [1]
Human Ovarian (A2780) Proliferation Assay IC50: ~200 µM Downregulation of ER-α signaling, induction of apoptosis [2]
Human Prostate (DU145, 22Rv1) Cell Viability Assay IC50: ~100 µM Phosphorylation of AKT, increased nuclear SREBP1 [3]
Human Lung (A549) Apoptosis Assay Significant increase in apoptosis Modulation of various biochemical pathways [1]
Human Breast (MCF-7) Proliferation Assay Concentration-dependent inhibition G1 phase cell cycle arrest [1]
Acacetin Human Prostate (DU145) MTT Assay Dose- and time-dependent decrease in viability Suppression of Akt/NF-κB signaling, apoptosis induction [4]
Human Liver (HepG2, Huh-7) Proliferation Assay Inhibition of cell proliferation Inhibition of STAT3 activation [5][6]
Human Breast Cancer Apoptosis Assay Induces apoptosis and necroptosis Sustained ERK1/2 phosphorylation [7]
Human Colon Cancer Cell Cycle Analysis S-phase arrest Downregulation of cyclin A and CDK2 [7]

| 5,7-Dimethoxyflavone | Murine Melanoma (B16F10) | Melanin Content Assay | Increased melanin content | Upregulation of cAMP signaling pathway |[8] |

Table 2: Comparison of In Vivo Anticancer Activity in Xenograft Models

Compound Cancer Model Animal Model Dosing Regimen Key Findings Reference
Wogonin Human T-cell Leukemia Xenograft Mouse Not specified Promotes tumor regression in combination with ABT-263 [9]
Human Prostate Cancer Xenograft Mouse 100 mg/kg Repressed tumor growth without significant toxicity [3]
Non-small-cell Lung Cancer Xenograft Mouse Not specified Enhances antitumor activity of TRAIL [9]
Gastric Cancer BALB/c Nude Mice 60 mg/kg/day for 12 days Significantly reduced tumor mass [10]
Acacetin Human Prostate (DU145) Xenograft Nude Mice Not specified Significantly reduced tumor size and weight [4][11]
Human Liver (HepG2/RARγ) BALB/c Mice 30 mg/kg for 3 weeks Decreased tumor volume by 61.1% [5]

| | Leukemia | Xenograft Mouse | 50 mg/kg for 30-48 days | Significantly suppressed tumor growth |[4][5] |

Experimental Protocols: A Guide for Replication

Translating in vitro results to in vivo models requires standardized and detailed protocols. Below are methodologies for key experiments cited in the comparison tables.

In Vitro Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[13]

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing the desired concentrations of the flavonoid (e.g., this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Note: Some flavonoids can directly reduce MTT, potentially leading to false-positive results. It is crucial to run parallel controls without cells to account for any compound-specific interference.[14]

In Vivo Tumor Growth: Subcutaneous Xenograft Mouse Model

This model is fundamental for evaluating the in vivo efficacy of a potential anticancer compound.[15][16]

Protocol:

  • Cell Preparation: Culture the selected human cancer cells (e.g., DU145 prostate cancer cells). On the day of inoculation, harvest the cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel (1:1 ratio).[17][18]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[15][16]

  • Tumor Inoculation: Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶ cells) in a small volume (e.g., 100-200 µL) into the flank of each mouse.[17][19]

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[19]

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into control (vehicle) and treatment groups. Administer the test compound (e.g., acacetin at 50 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.[5][19]

  • Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., tumors in the control group reach a maximum allowed size). Euthanize the mice, excise the tumors, and measure their final weight and volume.[19] Further analysis, such as immunohistochemistry or Western blotting of tumor tissue, can be performed to assess biomarkers.

Signaling Pathways and Visualizations

The anticancer effects of wogonin, acacetin, and related flavonoids are mediated through the modulation of complex signaling pathways that control cell proliferation, apoptosis, and survival.

Key Signaling Pathways Modulated by Methoxyflavones
  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Flavonoids like wogonin and acacetin have been shown to inhibit this pathway, leading to decreased cancer cell survival.[3][20][21]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. Acacetin is a known inhibitor of STAT3, directly binding to it and preventing its activation.[5][6][11]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Acacetin suppresses this pathway, contributing to its pro-apoptotic effects in cancer cells.[4]

  • Hippo/YAP Pathway: This pathway controls organ size and cell proliferation. Wogonin has been shown to inhibit the effector molecule YAP, thereby suppressing cancer cell growth and metastasis in colon cancer.[22]

  • cAMP Signaling Pathway: An increase in cyclic AMP (cAMP) can trigger various cellular responses. 5,7-dimethoxyflavone activates this pathway in melanoma cells, while this compound is known to be a cAMP phosphodiesterase inhibitor, which would also lead to increased cAMP levels.[8]

Below are Graphviz diagrams visualizing these critical relationships.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Cancer Cell Lines mtt MTT Assay (Cell Viability) invitro_start->mtt apoptosis Apoptosis Assay (Annexin V) invitro_start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro_start->cell_cycle invivo_start Xenograft Model (Immunodeficient Mice) mtt->invivo_start Promising Results apoptosis->invivo_start cell_cycle->invivo_start tumor_growth Tumor Volume/Weight Measurement invivo_start->tumor_growth biomarker Biomarker Analysis (Immunohistochemistry) tumor_growth->biomarker acacetin_pathway cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes acacetin Acacetin STAT3 STAT3 acacetin->STAT3 Inhibits Akt Akt acacetin->Akt Inhibits EGFR EGFR acacetin->EGFR Inhibits cell_cycle_arrest ↓ Cell Cycle Progression acacetin->cell_cycle_arrest apoptosis ↑ Apoptosis STAT3->apoptosis Inhibits proliferation ↓ Proliferation STAT3->proliferation NFkB NF-κB Akt->NFkB Activates Akt->proliferation NFkB->apoptosis Inhibits wogonin_pathway cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes wogonin Wogonin PI3K_Akt PI3K/Akt wogonin->PI3K_Akt Inhibits Hippo Hippo Pathway wogonin->Hippo Activates apoptosis ↑ Apoptosis PI3K_Akt->apoptosis Inhibits proliferation ↓ Proliferation PI3K_Akt->proliferation YAP YAP Hippo->YAP Inhibits YAP->proliferation metastasis ↓ Metastasis YAP->metastasis

References

Safety Operating Guide

Prudent Disposal of 5,7-Diacetoxy-8-methoxyflavone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5,7-Diacetoxy-8-methoxyflavone, a natural product utilized in research for its inhibitory activity on cAMP phosphodiesterase, requires a cautious and systematic approach due to the absence of specific public safety and disposal data.[1][2] In such cases, treating the substance as hazardous waste is the most prudent course of action to ensure the safety of laboratory personnel and to minimize environmental impact.

Waste Identification and Hazard Assessment

Currently, there is no specific classification, including pictograms or hazard statements, readily available for this compound.[1] While a Safety Data Sheet (SDS) for the parent compound, Flavone, indicates it is toxic to aquatic life, another SDS for the related 7-Methoxyflavone suggests no known environmental hazards.[3][4] This conflicting information for structurally similar compounds necessitates a conservative approach. Therefore, this compound should be managed as a hazardous chemical waste.

Key Principles for Handling:

  • Waste Minimization: Whenever possible, aim to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of the chemical, keeping a precise inventory, and reducing the scale of experiments.[5]

  • Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][6] Discharge into the environment must be strictly avoided.[3]

Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a designated, compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.[5] The container must have a secure screw cap and be in good condition, free from cracks or deterioration.[7]

  • Segregation: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[5][7] It is crucial to segregate incompatible waste types. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]

  • Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[7] Keep containers closed except when adding waste.[8]

Waste Container Labeling Summary

Information Required on LabelDescription
Generator's Name and Location Name of the principal investigator and the laboratory/room number where the waste was generated.
Chemical Name Clearly write "this compound". Avoid abbreviations or chemical formulas.
Concentration If the waste is a solution, indicate the concentration of the flavone.
Hazard Identification Mark as "Hazardous Waste". If known, specify any particular hazards (e.g., "Toxic to aquatic life" as a precaution).
Date of Accumulation Start The date when the first amount of waste was added to the container.

Disposal Procedures

The disposal of this compound must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Waste Collection:

    • Solid Waste: Carefully sweep up solid this compound and place it in the designated hazardous waste container. Avoid creating dust.[3][4]

    • Solutions: Collect solutions containing this compound in a compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution's guidelines.[8]

    • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with the compound should be placed in the solid hazardous waste container.

  • Container Management:

    • Securely cap the waste container immediately after adding waste.

    • Ensure the container is properly labeled with all required information as detailed in the table above.

    • Store the container in the designated Satellite Accumulation Area.

  • Arrange for Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months, but check institutional policies), contact your institution's EHS office to arrange for a hazardous waste pickup.[5]

    • Do not move the waste from one room to another for storage.[5]

Empty Container Disposal

Empty containers that held this compound must also be disposed of properly. According to federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[8] For acutely hazardous waste, triple rinsing is required.[8] Given the unknown hazard level of this compound, it is best practice to:

  • Triple rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • Remove or deface the original label on the "empty" container.

  • Dispose of the rinsed container as directed by your institution's EHS guidelines.

Disposal Decision Workflow

start Start: Disposal of This compound check_sds Is a specific SDS with disposal guidance available? start->check_sds treat_hazardous Treat as Hazardous Waste check_sds->treat_hazardous No follow_sds Follow SDS-Specific Disposal Procedures check_sds->follow_sds Yes segregate Segregate Solid and Liquid Waste treat_hazardous->segregate containerize Use Labeled, Compatible Waste Containers segregate->containerize saa Store in Satellite Accumulation Area (SAA) containerize->saa ehs_pickup Arrange for EHS Hazardous Waste Pickup saa->ehs_pickup end End: Proper Disposal ehs_pickup->end follow_sds->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5,7-Diacetoxy-8-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 5,7-Diacetoxy-8-methoxyflavone.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or a chemical-resistant apron. For larger quantities or when there is a risk of splashing, a disposable coverall is recommended.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Footwear Closed-toe shoes. For situations with a risk of spills, chemical-resistant boots are advised.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Use appropriate tools and techniques to handle the solid compound, such as spatulas and weighing paper.

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS (or similar compound) and conduct risk assessment B Don appropriate PPE A->B C Prepare work area in a fume hood B->C D Weigh and handle the solid compound C->D Proceed with caution E Perform experimental procedures D->E F Decontaminate work surfaces E->F After experiment completion G Segregate and label waste F->G H Dispose of waste according to regulations G->H I Remove and doff PPE correctly H->I

Caption: A logical workflow for handling this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。